Product packaging for 3-(Thiophen-2-ylthio)butanoic acid(Cat. No.:CAS No. 120279-20-1)

3-(Thiophen-2-ylthio)butanoic acid

Cat. No.: B054045
CAS No.: 120279-20-1
M. Wt: 202.3 g/mol
InChI Key: SIFFRIHCTBGQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Thiophen-2-ylthio)butanoic acid is a useful research compound. Its molecular formula is C8H10O2S2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S2 B054045 3-(Thiophen-2-ylthio)butanoic acid CAS No. 120279-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-ylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFFRIHCTBGQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436444
Record name 3-[(Thiophen-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-20-1
Record name 3-[(Thiophen-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-(Thiophen-2-ylthio)butanoic Acid: A Technical Overview for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound that serves as a critical intermediate in the synthesis of potent pharmaceutical agents. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and its pivotal role in the development of carbonic anhydrase inhibitors.

Core Molecular Data

(S)-3-(Thiophen-2-ylthio)butanoic acid is characterized by a butanoic acid backbone with a thiophene ring linked via a thioether bond at the third carbon position. The stereochemistry at this chiral center is crucial for its biological applications.

IdentifierValueSource
Molecular Formula C₈H₁₀O₂S₂[1][2][3][4]
Molecular Weight 202.3 g/mol [1][2][3][4]
CAS Number 133359-80-5[1][2][3]
IUPAC Name (3S)-3-(thiophen-2-ylthio)butanoic acid[2]

Role in Carbonic Anhydrase Inhibition

The primary significance of (S)-3-(Thiophen-2-ylthio)butanoic acid lies in its use as a key precursor for the synthesis of carbonic anhydrase inhibitors.[1] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes is a therapeutic strategy for various conditions, most notably in the management of ocular hypertension and glaucoma by reducing intraocular pressure.[1] This compound provides the necessary stereospecific scaffold for the synthesis of drugs like Dorzolamide.[5]

cluster_synthesis Synthetic Pathway to Dorzolamide cluster_moa Mechanism of Action start (S)-3-(Thiophen-2-ylthio)butanoic acid intermediate Multi-step synthesis (cyclization, sulfonation, amination) start->intermediate Key Precursor end Dorzolamide intermediate->end Final Product drug Dorzolamide enzyme Carbonic Anhydrase drug->enzyme Inhibits reaction CO₂ + H₂O ⇌ H₂CO₃ enzyme->reaction Catalyzes effect Decreased Aqueous Humor Production enzyme->effect leads to products H⁺ + HCO₃⁻ reaction->products

Caption: Synthetic pathway of Dorzolamide and its mechanism of action.

Experimental Protocol: Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid

The following protocol is based on the condensation reaction between 2-mercaptothiophene and (R)-(+)-β-methyl-β-propiolactone, as detailed in patent literature.[2]

Materials:

  • 2-Mercaptothiophene

  • (R)-(+)-β-Methyl-β-propiolactone

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine

  • Ethyl acetate

  • 5N Hydrochloric acid

  • Sodium sulfate, anhydrous

  • Silica gel for chromatography

Procedure:

  • To a 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in anhydrous tetrahydrofuran (7 mL).

  • Inject triethylamine (0.87 mL, 6.29 mmol) into the flask and stir the mixture at 25°C for 10 minutes to facilitate salt formation.

  • Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) to the reaction mixture in a single portion.

  • Continue stirring the reaction mixture at 25°C for approximately 3 hours.

  • Upon completion of the reaction, remove the solvent using a rotary evaporator at 25°C.

  • Dilute the resulting oil with ethyl acetate (10 mL) and water (10 mL).

  • Adjust the pH of the mixture to 2.0 using 5N hydrochloric acid and separate the aqueous and organic layers.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate it on a rotary evaporator to yield the crude product as an oil.

  • Purify the crude product by silica gel chromatography using a mobile phase of 10% ethyl acetate in hexanes to obtain pure (S)-3-(Thiophen-2-ylthio)butanoic acid.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Mercaptothiophene 2-Mercaptothiophene Reaction_Mixture Mix reactants in THF Stir at 25°C for 3 hours 2-Mercaptothiophene->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture (R)-(+)-β-Methyl-β-propiolactone (R)-(+)-β-Methyl-β-propiolactone (R)-(+)-β-Methyl-β-propiolactone->Reaction_Mixture Solvent_Removal Remove THF via rotary evaporation Reaction_Mixture->Solvent_Removal Extraction Dilute with Ethyl Acetate and Water Adjust pH to 2.0 with HCl Separate layers Solvent_Removal->Extraction Drying Dry organic layer with Na₂SO₄ Extraction->Drying Concentration Concentrate on rotary evaporator Drying->Concentration Chromatography Silica gel chromatography (10% EtOAc/Hexanes) Concentration->Chromatography Product (S)-3-(Thiophen-2-ylthio)butanoic acid Chromatography->Product

Caption: Experimental workflow for the synthesis of the title compound.

References

Spectroscopic and Synthetic Profile of 3-(Thiophen-2-ylthio)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 3-(thiophen-2-ylthio)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available data on its nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside detailed experimental protocols for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.45d5.51HThiophene H5
7.02d5.51HThiophene H3
3.80ddq11.4, 3.2, 6.91HCH
2.89dd3.2, 16.81HCH₂
2.69dd11.4, 16.81HCH₂
1.49d6.93HCH₃

Note: Data is based on a patent disclosure and may represent a closely related derivative. The carboxylic acid proton (COOH) is often a broad singlet and its chemical shift can vary.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~172Carboxylic Acid (C=O)
125-140Thiophene Carbons

Note: The data for ¹³C NMR is based on predicted ranges and requires experimental verification for precise assignments of the thiophene and butanoic acid carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

m/zIonNotes
202[M]⁺Molecular ion
157[M-COOH]⁺Loss of the carboxylic acid group
139Cleavage of the C-S bond adjacent to the thiophene ring
111[C₄H₃S₂]⁺Thienylsulfonium ion

Note: These fragmentation patterns are predicted based on the structure of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch (carboxylic acid)
~1710 (strong)C=O stretch (carboxylic acid)
< 800Thiophene ring vibrations

Note: The broadness of the O-H stretch is due to hydrogen bonding.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic Acid via Ring Opening of a β-Lactone

This method provides a stereospecific route to the (S)-enantiomer.

Procedure:

  • To a magnetically stirred 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL).[2]

  • At 25°C, inject triethylamine (0.87 mL, 6.29 mmol) and stir the mixture for 10 minutes to facilitate salt formation.[2]

  • Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.[2]

  • Continue stirring the reaction mixture at 25°C for approximately 3 hours.[2]

  • Upon completion, remove the solvent using a rotary evaporator at 25°C.[2]

  • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).[2]

  • Adjust the pH of the mixture to 2.0 using 5N hydrochloric acid and separate the layers.[2]

  • Dry the organic layer over sodium sulfate and concentrate it to an oil on a rotary evaporator.[2]

  • Purify the product by silica gel chromatography using a 10% ethyl acetate/hexanes mobile phase to yield (S)-3-(2-thienylthio)butyric acid.[2]

Synthesis of Racemic this compound

This one-pot synthesis yields the racemic mixture of the target compound.

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve thiophene (14 g, 0.166 mol) in 140 mL of anhydrous tetrahydrofuran (THF) and cool the solution to between -5°C and 0°C.

  • Add n-butyl lithium in hexane (120 mL of a 1.6 M solution, 0.193 mol) while maintaining the temperature below 0°C for 30 minutes.

  • Add powdered sulfur (5.1 g, 0.159 mol) to the reaction mixture at -10°C and stir at -5°C to 0°C for 2 hours to form lithium thiophene-2-thiolate.

  • Dilute the reaction mixture with formamide (250 mL) followed by the addition of crotonic acid (18 g, 0.20 mol).

  • Stir the mixture for 18 hours at room temperature.

  • Adjust the pH with concentrated HCl, extract the product with ethyl acetate, and distill under high vacuum to obtain racemic 3-(2-thienyl thio) butyric acid.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Thiophene, Crotonic Acid) reaction One-Pot Reaction (Lithiation, Sulfurization, Michael Addition) start->reaction 1. THF, n-BuLi, S 2. Formamide, Crotonic Acid workup Aqueous Workup (Acidification, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Synthetic and characterization workflow for this compound.

logical_relationship cluster_structure Structural Features cluster_application Key Applications compound This compound thiophene Thiophene Ring compound->thiophene contains thioether Thioether Linkage compound->thioether contains butanoic_acid Butanoic Acid Moiety compound->butanoic_acid contains pharma Pharmaceutical Intermediate (e.g., Dorzolamide synthesis) compound->pharma is a research Research Chemical compound->research is a chiral_center Chiral Center (C3) butanoic_acid->chiral_center at

Caption: Structural features and applications of this compound.

References

Physical and chemical properties of 3-thiophen-2-ylsulfanylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-thiophen-2-ylsulfanylbutanoic acid, with a particular focus on the (S)-enantiomer, a key intermediate in the synthesis of pharmacologically active compounds such as Dorzolamide.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

3-Thiophen-2-ylsulfanylbutanoic acid is a chiral organic compound featuring a thiophene ring linked via a thioether bond to a butanoic acid backbone. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (S) and (R). The (S)-enantiomer is of particular industrial importance.

Table 1: Physical and Chemical Properties of (S)-3-Thiophen-2-ylsulfanylbutanoic Acid

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂S₂[1][2][3][4][5]
Molecular Weight 202.29 g/mol [1][2][3][4][5]
CAS Number 133359-80-5 ((S)-enantiomer)[1][3][4]
Appearance White to off-white solid or oily liquid[2][6]
Density 1.303 g/cm³[2][3]
Boiling Point 354.61 °C at 760 mmHg (Predicted)[1][2][3]
Flash Point 168.262 °C[3]
pKa 4.25 ± 0.10 (Predicted)[1][2][4]
LogP 2.70340[3]
Storage Temperature 2-8 °C[1][2]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3-thiophen-2-ylsulfanylbutanoic acid.

Table 2: ¹H NMR Spectral Data for (S)-3-Thiophen-2-ylsulfanylbutanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzSource(s)
7.45d1HThiophene-H5.5[7]
7.02d1HThiophene-H5.5[7]
3.80ddq1HCH11.4, 3.2, 6.9[7]
2.89dd1HCH₂3.2, 16.8[7]
2.69dd1HCH₂11.4, 16.8[7]
1.49d3HCH₃6.9[7]
Solvent: CDCl₃

Chemical Synthesis

The (S)-enantiomer of 3-thiophen-2-ylsulfanylbutanoic acid is a valuable chiral intermediate.[8] A common synthetic route involves the reaction of 2-mercaptothiophene with a suitable chiral starting material.

Experimental Protocol: Synthesis of (S)-3-(2-Thienylthio)butyric Acid

This protocol is adapted from a patented synthesis method.[8]

Materials:

  • 2-Mercaptothiophene

  • (R)-(+)-β-Methyl-β-propiolactone

  • Triethylamine

  • Tetrahydrofuran (THF)

  • 5N Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for chromatography

Procedure:

  • A solution of 2-mercaptothiophene and triethylamine in THF is prepared.

  • (R)-(+)-β-Methyl-β-propiolactone is added to the solution.

  • The reaction mixture is stirred at a controlled temperature of 20-25°C for approximately 2-5 hours until the reaction is substantially complete.[8]

  • The reaction mixture is then worked up by adjusting the pH to 2.0 with 5N hydrochloric acid.

  • The product is extracted into ethyl acetate.

  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield an oil.

  • The crude product is purified by silica gel chromatography (10% ethyl acetate/hexanes) to afford (S)-3-(2-thienylthio)butyric acid.[8]

Logical Workflow for the Synthesis of (S)-3-Thiophen-2-ylsulfanylbutanoic Acid

G Synthesis Workflow A Reactants 2-Mercaptothiophene (R)-(+)-β-Methyl-β-propiolactone Triethylamine C Reaction Stir at 20-25°C for 2-5 hours A->C B Solvent Tetrahydrofuran (THF) B->C D Acidification pH adjustment to 2.0 with 5N HCl C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration Sodium Sulfate and Rotary Evaporation E->F G Purification Silica Gel Chromatography F->G H Final Product (S)-3-Thiophen-2-ylsulfanylbutanoic Acid G->H

Caption: Synthetic workflow for (S)-3-thiophen-2-ylsulfanylbutanoic acid.

Role in Signaling Pathways and Drug Development

While 3-thiophen-2-ylsulfanylbutanoic acid itself is not known to have direct biological signaling activity, its derivative, Dorzolamide, is a potent carbonic anhydrase inhibitor. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme in the ciliary processes of the eye decreases aqueous humor secretion, which in turn reduces intraocular pressure. This makes Dorzolamide an effective treatment for glaucoma.

The synthesis of Dorzolamide from (S)-3-thiophen-2-ylsulfanylbutanoic acid involves several subsequent chemical transformations.

Signaling Pathway of Dorzolamide (derived from the subject compound)

G Dorzolamide Mechanism of Action cluster_ciliary Ciliary Processes of the Eye A CO₂ + H₂O B Carbonic Anhydrase A->B C H₂CO₃ B->C G Decreased Aqueous Humor Secretion D H⁺ + HCO₃⁻ C->D D->G Leads to E Dorzolamide (derived from 3-thiophen-2-ylsulfanylbutanoic acid) E->B Inhibition F Inhibition H Reduced Intraocular Pressure G->H Results in

Caption: Mechanism of action of Dorzolamide.

Conclusion

3-Thiophen-2-ylsulfanylbutanoic acid, particularly its (S)-enantiomer, is a well-characterized compound with significant utility as a building block in medicinal chemistry. Its physical and chemical properties are well-defined, and established synthetic protocols allow for its efficient production. While not biologically active in its own right, its role as a key intermediate in the synthesis of carbonic anhydrase inhibitors like Dorzolamide underscores its importance in the development of treatments for ocular hypertension and glaucoma. This guide provides essential technical information to support further research and development involving this versatile molecule.

References

Methodological & Application

Application Note: Purity Assessment of 3-(thiophen-2-ylthio)butanoic acid by HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note details the analytical procedures for determining the purity of 3-(thiophen-2-ylthio)butanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] We provide robust protocols for both High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of potential impurities. These orthogonal techniques deliver a comprehensive purity profile essential for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral thiophenic scaffold of significant interest in medicinal chemistry.[1] The purity of such active pharmaceutical ingredient (API) precursors is a critical parameter that can significantly impact the efficacy and safety of the final drug product. Therefore, accurate and reliable analytical methods for purity determination are paramount. This document outlines validated methods using HPLC for the separation and quantification of the main component and its impurities, and ¹H and ¹³C NMR for structural verification and complementary purity analysis.

HPLC Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile organic compounds. For acidic compounds like this compound, a reversed-phase HPLC method with an acidic mobile phase is employed to ensure good peak shape and retention by suppressing the ionization of the carboxylic acid group.[3][4]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water, with the addition of a small amount of acid (e.g., 0.1% formic acid) to adjust the pH. A common starting point for acidic compounds is a mobile phase with a pH between 2 and 4.[4]

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for linearity assessment.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (based on the thiophene chromophore)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Determine the retention time of the main peak from the standard. Calculate the percentage purity of the sample by the area normalization method.

Data Presentation: HPLC
ParameterResult
Retention Time (min)e.g., 4.5
Area of Main Peake.g., 995000
Total Peak Areae.g., 1000000
Purity (%) 99.5

NMR Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[5][6] It serves as an excellent orthogonal method to HPLC for purity assessment.[5] While ¹H NMR confirms the structure and can be used for quantitative analysis (qNMR), ¹³C NMR provides information on the carbon framework.[7][8][9]

Experimental Protocol: NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard for qNMR (e.g., Maleic acid)

Procedure:

  • Sample Preparation for ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.

  • Sample Preparation for Quantitative ¹H NMR (qNMR): Accurately weigh a known amount of the sample and a known amount of an internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent.[10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For qNMR, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Process the spectra using appropriate software.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum. For qNMR, compare the integral of a well-resolved analyte signal to the integral of the internal standard signal to calculate the purity.

Data Presentation: NMR

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
e.g., 1.35 d 3H -CH₃
e.g., 2.60 dd 1H -CH₂-COOH (Ha)
e.g., 2.75 dd 1H -CH₂-COOH (Hb)
e.g., 3.80 m 1H -CH(S)-
e.g., 6.95 dd 1H Thiophene H4
e.g., 7.10 d 1H Thiophene H3
e.g., 7.40 d 1H Thiophene H5

| e.g., 11.5 | br s | 1H | -COOH |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
e.g., 21.5 -CH₃
e.g., 40.0 -CH(S)-
e.g., 42.5 -CH₂-COOH
e.g., 127.0 Thiophene C4
e.g., 130.0 Thiophene C3
e.g., 131.5 Thiophene C5
e.g., 134.0 Thiophene C2

| e.g., 178.0 | -COOH |

Quantitative ¹H NMR (qNMR):

Parameter Value
Mass of Sample (mg) e.g., 10.10
Mass of Internal Standard (mg) e.g., 5.25
Integral of Analyte Signal e.g., 1.00
Integral of Standard Signal e.g., 2.00

| Purity (%) | 99.2 |

Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system Inject into HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Caption: HPLC analysis workflow for purity determination.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve_sample Dissolve Sample in Deuterated Solvent h1_nmr Acquire ¹H NMR dissolve_sample->h1_nmr c13_nmr Acquire ¹³C NMR dissolve_sample->c13_nmr add_standard Add Internal Standard (for qNMR) add_standard->h1_nmr processing Spectral Processing (Referencing, Integration) h1_nmr->processing c13_nmr->processing structural_confirm Structural Confirmation processing->structural_confirm qnmr_calc qNMR Purity Calculation processing->qnmr_calc

Caption: NMR analysis workflow for structural confirmation and purity assessment.

Conclusion

The described HPLC and NMR methods provide a comprehensive approach for the purity assessment of this compound. The HPLC method is suitable for routine quality control, offering high precision and accuracy for quantitative analysis. The NMR analysis complements the HPLC data by providing unambiguous structural confirmation and an orthogonal measure of purity. Together, these methods ensure the high quality of this important synthetic intermediate for its intended use in research and drug development.

References

Experimental procedure for the condensation of 2-mercaptothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Oxidative Condensation of 2-Mercaptothiophene

Introduction

The condensation of 2-mercaptothiophene (also known as thiophene-2-thiol) is a fundamental oxidative coupling reaction that results in the formation of di(2-thienyl) disulfide. This reaction involves the formation of a disulfide bond (S-S) between two thiol molecules, formally removing one hydrogen atom from each thiol group. This transformation is crucial for the synthesis of various sulfur-containing organic compounds, which are significant in materials science, pharmaceuticals, and drug development. The resulting disulfide can be a stable final product or a key intermediate for further functionalization.

Reaction Principle

The core of the reaction is the oxidation of the thiol functional group (-SH). Two molecules of 2-mercaptothiophene are coupled to form one molecule of di(2-thienyl) disulfide. This process requires an oxidizing agent to facilitate the removal of hydrogen atoms and the subsequent formation of the sulfur-sulfur bond.

Key Applications

  • Intermediate Synthesis: Di(2-thienyl) disulfide serves as a stable precursor for creating more complex thiophene-containing molecules. The disulfide bond can be cleaved under specific reducing conditions to regenerate the thiol, which can then be used in subsequent reactions.

  • Materials Science: Thiophene-based molecules are building blocks for conducting polymers and organic semiconductors. The disulfide linkage provides a flexible yet robust connection point for creating larger, functional materials.

  • Drug Development: The disulfide motif is present in numerous biologically active compounds and can act as a reversible linker in drug delivery systems, cleavable under the reducing conditions found within cells.

Comparison of Synthetic Methodologies

Several methods have been developed for the oxidative coupling of thiols. The choice of method depends on factors such as desired yield, reaction scale, substrate tolerance, and environmental considerations. Below is a comparison of common approaches.

Method Oxidant/Catalyst Conditions Advantages Disadvantages Typical Yields
Iodine Catalysis Iodine (I₂) / O₂Mild, Room TemperatureHigh yield, simple setup, catalytic use of iodine.[1]Requires an oxygen atmosphere, purification by chromatography.80-90%[1]
DMSO Oxidation Dimethyl Sulfoxide (DMSO)Acidic (e.g., HBr) or elevated temperature.[2][3]Inexpensive and readily available oxidant.Can require harsh acidic conditions or heat; may lead to over-oxidation.[2]50-95% (substrate dependent)
Sulfuryl Fluoride SO₂F₂ / BaseMild, Room Temperature"Click chemistry" features: high efficiency, selectivity, and yield; minimal purification.[4][5]Requires handling of gaseous SO₂F₂.>95%[5]
Photocatalysis TiO₂ / Visible LightHeterogeneous, Room TemperatureGreen and sustainable, catalyst is recyclable.[1]Requires a light source and specialized reactor for flow chemistry.High (substrate dependent)

Experimental Protocols

Protocol 1: Iodine-Catalyzed Oxidative Coupling

This protocol details a mild and efficient method for the synthesis of di(2-thienyl) disulfide using a catalytic amount of iodine under an oxygen atmosphere.[1]

Materials:

  • 2-Mercaptothiophene (Thiophene-2-thiol)

  • Iodine (I₂)

  • Hexane (for chromatography)

  • Dichloromethane or other suitable solvent for reaction

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptothiophene (e.g., 0.300 mmol, 34.9 mg).

  • Solvent and Catalyst Addition: Dissolve the starting material in a suitable solvent like dichloromethane. Add iodine (5.0 mol%, e.g., 3.81 mg).

  • Oxygen Atmosphere: Attach a balloon filled with oxygen (O₂) to the flask. Ensure the system is sealed.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete (typically after several hours), concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using 100% hexane as the eluent.

  • Product Characterization: The final product, di(2-thienyl) disulfide, is obtained as a colorless oil. The yield for this specific procedure is reported to be 82%.[1] Characterize the product using NMR spectroscopy to confirm its structure.

Visualizations

Reaction Pathway

The following diagram illustrates the oxidative condensation of two molecules of 2-mercaptothiophene into di(2-thienyl) disulfide.

Caption: Oxidative coupling of 2-mercaptothiophene to form a disulfide bond.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of di(2-thienyl) disulfide.

Experimental_Workflow A 1. Reaction Setup - Add 2-Mercaptothiophene to flask - Dissolve in solvent B 2. Add Catalyst/Reagents (e.g., Iodine) A->B C 3. Establish Reaction Conditions (e.g., Oxygen atmosphere, Stirring) B->C D 4. Monitor Reaction (via TLC) C->D E 5. Workup - Quench reaction - Concentrate crude product D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization - Obtain final product - Analyze (NMR, MS) F->G

Caption: General workflow for the synthesis of di(2-thienyl) disulfide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (S)-3-(Thiophen-2-ylthio)butanoic acid?

A1: The most common methods for synthesizing (S)-3-(Thiophen-2-ylthio)butanoic acid include:

  • Nucleophilic Substitution: This route involves the reaction of a chiral 3-halobutanoic acid, such as (S)-3-bromobutanoic acid, with thiophen-2-thiol in the presence of a base. The reaction proceeds via an SN2 mechanism. To obtain the (S)-enantiomer, the corresponding (R)-enantiomer of the butanoic acid derivative is often used to account for the inversion of configuration.[1]

  • Ring-Opening of Propiolactone: This method utilizes the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone.[1][2] The nucleophilic ring-opening of the lactone by the thiolate results in the desired (S)-enantiomer.[1]

  • Reaction with a Chiral Sulfonate Ester: An improved and highly efficient variation uses a chiral sulfonate ester, like methyl (R)-3-(p-toluenesulfonyloxy)butyrate, as the electrophile.[1]

Q2: What is the primary application of (S)-3-(Thiophen-2-ylthio)butanoic acid?

A2: (S)-3-(Thiophen-2-ylthio)butanoic acid is a key intermediate in the synthesis of topically effective carbonic anhydrase inhibitors used in the treatment of ocular hypertension and glaucoma.[2] Specifically, it is a precursor for compounds like Dorzolamide.[3][4]

Q3: What are the key functional groups and reactive sites in (S)-3-(Thiophen-2-ylthio)butanoic acid?

A3: The molecule has several reactive sites: the carboxylic acid, the thioether linkage, and the thiophene ring. The carboxylic acid can be reduced. The sulfur atoms in the thioether and the thiophene ring are susceptible to oxidation, forming sulfoxides and sulfones. The electron-rich thiophene ring can undergo electrophilic aromatic substitution, such as halogenation, typically at the 5-position.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; side reactions such as elimination.[3]- Ensure complete salt formation of 2-mercaptothiophene before adding the electrophile.[2]- Optimize reaction temperature. Elevating the temperature can significantly shorten reaction time and improve throughput without significant loss of chirality.[1][3]- Consider using a chiral sulfonate ester as the electrophile for potentially higher efficiency.[1]
Racemization (Loss of Chirality) - High reaction temperatures promoting elimination followed by 1,4-addition of the thiolate to the resulting α,β-unsaturated ester.[3]- Racemization during prolonged reaction times.[1]- Carefully control the reaction temperature. While elevated temperatures can be beneficial, they should be optimized to avoid the competing elimination reaction.[3]- Shorten reaction times where possible. Patented improvements suggest that higher temperatures can reduce reaction times from days to hours.[1][3]
Formation of Undesired Regioisomers Hydrolysis of ester intermediates under certain conditions can lead to the formation of (S)-3-(3-thienylthio)butyric acid.Utilize a homogeneous system of acetic acid and a strong mineral acid for the hydrolysis step to minimize or eliminate the formation of the undesired regioisomer.[1]
Difficult Purification Presence of unreacted starting materials, side products, or regioisomers.- For laboratory scale, silica gel chromatography is an effective purification method.[2]- Ensure the work-up procedure effectively removes impurities. This includes adjusting the pH to isolate the carboxylic acid product and performing aqueous washes.[2]

Data Presentation: Comparison of Synthesis Strategies

Synthesis Method Key Reactants Reported Yield Advantages Challenges & Considerations
Nucleophilic Substitution 2-(Lithiomercapto)thiophene, Tosylated ester of 3-hydroxybutanoic acid84-87% (for the ester intermediate)[3]Established method with good yields.Historically long reaction times (3-4 days) at lower temperatures to prevent side reactions.[1][3]
Ring-opening of Propiolactone 2-Mercaptothiophene, (R)-(+)-β-methyl-β-propiolactone94%[2]High yield, shorter reaction time (approx. 3 hours).[2]Requires careful control of reaction conditions to ensure specific ring-opening and prevent side products.[1]
One-Pot Synthesis via Michael Addition Thiophene, n-Butyl Lithium, Sulfur, Crotonic acidGood yields reported (quantitative data not specified).[4]Simplified, one-pot procedure.[4]Produces a racemic mixture that requires subsequent resolution.[4]

Experimental Protocols

Protocol 1: Synthesis via Ring-Opening of (R)-(+)-β-methyl-β-propiolactone [2]

  • Salt Formation: In a 25 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (0.73 g, 6.29 mmol) in tetrahydrofuran (7 mL).

  • Add triethylamine (0.87 mL, 6.29 mmol) and stir the mixture for 10 minutes at 25°C to complete the formation of the thiolate salt.

  • Reaction: Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.

  • Stir the reaction mixture at 25°C for approximately 3 hours.

  • Work-up and Purification:

    • Remove the solvent using a rotary evaporator.

    • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).

    • Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid.

    • Separate the organic layer, dry it over sodium sulfate, and concentrate it to an oil.

    • Purify the product by silica gel chromatography (10% ethyl acetate/hexanes) to yield (S)-3-(Thiophen-2-ylthio)butanoic acid.

Protocol 2: Improved Synthesis via Nucleophilic Substitution with Elevated Temperature [3]

Note: This is a general protocol based on the described improvement. Specific reactant quantities and solvent volumes may need optimization.

  • Reaction Setup: Combine 2-(lithiomercapto)thiophene with an ester of (R)-3-hydroxybutanoic acid activated with a leaving group (e.g., tosylate) in a suitable solvent.

  • Heating: Heat the reaction mixture to a temperature range that is high enough to increase the reaction rate but low enough to prevent significant elimination side reactions (e.g., above 40°C, but optimized for the specific substrate).

  • Monitoring: Monitor the reaction progress to determine the optimal reaction time, which is expected to be between 2 to 4 hours.

  • Quenching: Quench the reaction by adding the mixture to aqueous ethyl acetate.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • The resulting product in the organic layer can be used in subsequent reaction steps or isolated.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Mercaptothiophene 2-Mercaptothiophene Salt_Formation Thiolate Salt Formation (Triethylamine, THF) 2-Mercaptothiophene->Salt_Formation Propiolactone (R)-(+)-β-methyl- β-propiolactone Ring_Opening Nucleophilic Ring-Opening Propiolactone->Ring_Opening Salt_Formation->Ring_Opening Solvent_Removal Solvent Removal Ring_Opening->Solvent_Removal Extraction Aqueous Work-up (EtOAc, H2O, HCl) Solvent_Removal->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Silica Gel Chromatography Drying_Concentration->Purification Final_Product (S)-3-(Thiophen-2-ylthio) butanoic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid.

G Start Low Yield or Impure Product Check_Reaction_Time Was reaction time prolonged (days)? Start->Check_Reaction_Time Increase_Temp Consider increasing temperature to shorten reaction time Check_Reaction_Time->Increase_Temp Yes Check_Side_Products Analyze for side products (e.g., elimination product) Check_Reaction_Time->Check_Side_Products No Increase_Temp->Check_Side_Products Optimize_Temp Optimize temperature to balance rate and side reactions Check_Side_Products->Optimize_Temp Yes Check_Regioisomers Is the undesired regioisomer present? Check_Side_Products->Check_Regioisomers No Optimize_Temp->Check_Regioisomers Modify_Hydrolysis Use homogeneous acid system for hydrolysis step Check_Regioisomers->Modify_Hydrolysis Yes Review_Purification Review purification strategy (e.g., chromatography conditions) Check_Regioisomers->Review_Purification No Modify_Hydrolysis->Review_Purification

References

Technical Support Center: Stereoselective Thiolation of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with preventing racemization during the thiolation of butanoic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thiolation of chiral butanoic acid derivatives, with a focus on maintaining stereochemical integrity.

Issue Potential Cause Recommended Solution
Significant loss of optical purity (racemization) in the thiolated product. The reaction conditions are promoting the formation of a planar enol or enolate intermediate at the α-carbon, which leads to loss of stereochemical information. This is often catalyzed by strong acids or bases.[1]1. Avoid strongly basic or acidic conditions. If your substrate has an acidic α-proton, enolization is a primary pathway to racemization.[1] 2. Employ a stereospecific reaction mechanism. The Mitsunobu reaction, which proceeds via an S_N2 mechanism with clean inversion of configuration, is a highly effective method for converting a chiral α-hydroxy butanoic acid derivative to the corresponding thiol derivative with high fidelity.[2][3][4] 3. Consider your choice of reagents. If using coupling reagents to form a thioester, select reagents known to suppress racemization, such as those used in peptide synthesis.
Low yield of the desired thiolated product in a Mitsunobu reaction. 1. Poor quality of reagents. Triphenylphosphine can oxidize over time, and azodicarboxylates like DEAD or DIAD can decompose. 2. Presence of water. Water can consume the reactive intermediates in the Mitsunobu reaction. 3. Incorrect order of reagent addition. The order of addition can be critical for the formation of the key betaine intermediate.[2] 4. Steric hindrance around the chiral center can slow down the S_N2 reaction.1. Use fresh or purified reagents. Check the purity of triphenylphosphine and the azodicarboxylate. 2. Ensure anhydrous conditions. Use dry solvents and glassware. 3. Optimize the order of addition. Typically, the alcohol, thiol, and triphenylphosphine are mixed before the slow, cooled addition of the azodicarboxylate.[2] If this fails, pre-forming the betaine by mixing the azodicarboxylate and triphenylphosphine before adding the alcohol and thiol may improve results.[2] 4. Increase reaction time and/or temperature. For sterically hindered substrates, longer reaction times or gentle heating may be necessary.
Difficulty in purifying the thiolated product from Mitsunobu byproducts. The main byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative of the azodicarboxylate. These can sometimes be difficult to separate from the desired product by standard column chromatography.1. Crystallization. If the product is crystalline, it may be possible to crystallize it from the reaction mixture, leaving the byproducts in the mother liquor. 2. Alternative reagents. Consider using polymer-bound triphenylphosphine, which can be removed by filtration.[2] Alternatively, modified azodicarboxylates are available that generate byproducts that are more easily removed.[2] 3. Modified workup. A workup involving precipitation of the byproducts by the addition of a non-polar solvent like diethyl ether or hexanes can be effective.
Epimerization when using Lawesson's reagent for thionation. Lawesson's reagent can promote epimerization at the α-carbon of carboxylic acids, especially with prolonged reaction times or elevated temperatures.1. Use milder conditions. If Lawesson's reagent must be used, attempt the reaction at the lowest possible temperature and for the shortest time necessary for conversion. 2. Consider alternative methods. For substrates prone to racemization, the Mitsunobu reaction starting from the corresponding α-hydroxy acid is a more reliable method for maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the thiolation of α-chiral butanoic acid derivatives?

A1: The primary mechanism of racemization involves the deprotonation of the α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group) to form a planar enolate or the formation of a planar enol intermediate.[1] This planarity removes the three-dimensional stereochemical information at the α-carbon. Subsequent protonation or reaction of this intermediate can occur from either face with equal probability, leading to a racemic mixture. This process can be catalyzed by both acids and bases.

Q2: Why is the Mitsunobu reaction recommended for preventing racemization?

A2: The Mitsunobu reaction is highly recommended because it proceeds through a well-defined S_N2 (bimolecular nucleophilic substitution) mechanism.[3][4] In the context of thiolating an α-hydroxy butanoic acid derivative, the hydroxyl group is activated by the Mitsunobu reagents (a phosphine and an azodicarboxylate) to form a good leaving group. The incoming thiol nucleophile then attacks the α-carbon from the side opposite to the leaving group, resulting in a clean inversion of the stereocenter. This direct displacement mechanism avoids the formation of a planar, achiral intermediate, thus preserving the stereochemical integrity of the molecule.

Q3: Can I directly convert a chiral α-halobutanoic acid to the corresponding thiol without racemization?

A3: Direct S_N2 displacement of a halide at the α-position of a carboxylic acid derivative with a thiol nucleophile (like sodium hydrosulfide or thiolacetic acid) can be a viable method. However, the success in preventing racemization depends on several factors. The reaction should be run under conditions that favor the S_N2 pathway over elimination or S_N1 pathways. The choice of solvent and the nature of the nucleophile are critical. Strong bases should be avoided as they can promote elimination and/or enolization, leading to racemization.

Q4: Are there any coupling reagents that are particularly good at preventing racemization when forming a thioester from a chiral butanoic acid?

A4: Yes, in fields like peptide synthesis where racemization of α-amino acids is a major concern, specific coupling reagents have been developed to minimize this side reaction. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be effective in suppressing racemization during amide bond formation, and similar principles can be applied to thioester formation. These reagents often work by creating a highly reactive activated ester that reacts quickly with the nucleophile, minimizing the time for enolization to occur.

Q5: How can I determine the enantiomeric excess (e.e.) of my thiolated butanoic acid product?

A5: The enantiomeric excess of your product can be determined using chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for the separation of chiral carboxylic acids.[2]

  • Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid and thiol functionalities usually need to be derivatized to increase volatility and improve separation.[5] This can be done by converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) and the thiol to a thioester or silyl thioether. The resulting derivatives are then analyzed on a chiral GC column, often one containing a cyclodextrin-based stationary phase.[5]

  • Indirect Method: Another approach is to derivatize the chiral thiol with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and quantified on a standard (achiral) HPLC or GC column.

Data Presentation

Substrate (Chiral Alcohol) Nucleophile Product Enantiomeric Excess (e.e.) Reference
(R)-2,3-dihydrobenzofuran-3-olAcetic Acid(S)-2,3-dihydrobenzofuran-3-yl acetate92%[2]
(R)-chroman-4-olAcetic Acid(S)-chroman-4-yl acetate88%[2]
(R)-thiochroman-4-olAcetic Acid(S)-thiochroman-4-yl acetate90%[2]

Experimental Protocols

Protocol 1: Stereospecific Thiolation of Ethyl (S)-2-Hydroxybutanoate via the Mitsunobu Reaction

This protocol describes the conversion of an α-hydroxy butanoic acid ester to the corresponding α-acetylthio derivative with inversion of configuration. The acetyl group can be subsequently removed under mild basic conditions to yield the free thiol.

Materials:

  • Ethyl (S)-2-hydroxybutanoate

  • Triphenylphosphine (PPh₃)

  • Thiolacetic acid (AcSH)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl (S)-2-hydroxybutanoate (1.0 eq.), triphenylphosphine (1.5 eq.), and thiolacetic acid (1.5 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. The reaction is often exothermic, so maintain the temperature at or below 10 °C during the addition. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted thiolacetic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the ethyl (R)-2-(acetylthio)butanoate.

Protocol 2: General Procedure for Chiral GC Analysis of 2-Mercaptobutanoic Acid

This protocol outlines a general method for determining the enantiomeric excess of 2-mercaptobutanoic acid by GC after derivatization.

Materials:

  • 2-Mercaptobutanoic acid sample

  • Diazomethane solution (for esterification) or an esterification kit (e.g., using an alcohol and an acid catalyst)

  • A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for thiol derivatization

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Chiral GC column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Esterification of the Carboxylic Acid:

    • Using Diazomethane (use with extreme caution in a fume hood): Dissolve a small amount of the 2-mercaptobutanoic acid sample in a suitable solvent like diethyl ether. Add a freshly prepared solution of diazomethane dropwise until a faint yellow color persists. Gently bubble nitrogen through the solution to remove excess diazomethane.

    • Alternative Esterification: Alternatively, use a standard esterification procedure, for example, by heating the acid in ethanol with a catalytic amount of sulfuric acid, followed by workup.

  • Derivatization of the Thiol Group:

    • To the methyl or ethyl ester of 2-mercaptobutanoic acid, add a silylating agent like BSTFA in an anhydrous solvent.

    • Heat the mixture gently (e.g., 60 °C for 30 minutes) to ensure complete derivatization of the thiol group to a trimethylsilyl thioether.

  • GC Analysis:

    • Inject the derivatized sample onto the chiral GC column.

    • Use an appropriate temperature program to achieve separation of the enantiomers. An example program might be: initial temperature of 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

Caption: Mechanism of racemization at the α-carbon.

mitsunobu_workflow start (S)-2-Hydroxybutanoate (Chiral Starting Material) reagents PPh₃, AcSH, Anhydrous THF start->reagents Dissolve cool Cool to 0 °C reagents->cool add_diad Slowly add DIAD/DEAD cool->add_diad reaction SN2 Reaction (Inversion of Stereochemistry) add_diad->reaction Warm to RT workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify product (R)-2-(Acetylthio)butanoate (Inverted Product) purify->product analysis Chiral GC/HPLC Analysis (Determine e.e.) product->analysis

Caption: Workflow for stereospecific thiolation via Mitsunobu reaction.

References

Technical Support Center: Synthesis of 3-(thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(thiophen-2-ylthio)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Nucleophilic Substitution (SN2): This involves the reaction of a chiral 3-halobutanoic acid or a sulfonate ester derivative with thiophen-2-thiol in the presence of a base.[1][2]

  • Thio-Michael Addition: This route consists of the 1,4-conjugate addition of thiophene-2-thiol to crotonic acid or its esters.[3]

  • Lactone Ring Opening: This method utilizes the ring-opening of a chiral β-propiolactone with 2-mercaptothiophene.[1][4]

Q2: My reaction yield is low. What are the potential side reactions I should be aware of?

A2: Low yields can be attributed to several side reactions:

  • Elimination Reaction: Particularly at elevated temperatures, a competing elimination reaction can occur with starting materials that have good leaving groups (e.g., tosylates), leading to the formation of an α,β-unsaturated ester.[5]

  • Oxidation of Thiophene-2-thiol: Thiophene-2-thiol is susceptible to oxidation, which can lead to the formation of disulfide byproducts, thereby consuming your starting material.[6][7]

  • Formation of Regioisomers: During the hydrolysis of intermediate esters, heterogeneous conditions can lead to the formation of the undesired (S)-3-(thiophen-3-ylthio)butanoic acid regioisomer.[1]

  • Racemization: If the elimination side reaction occurs, the resulting α,β-unsaturated ester can undergo a subsequent Michael addition, leading to a racemic mixture of your final product.[5]

Q3: I am observing a loss of stereochemical purity in my final product. What could be the cause?

A3: A loss of stereochemical purity, or racemization, is often linked to a competing elimination-addition pathway.[5] If your chiral starting material undergoes elimination to form an achiral α,β-unsaturated intermediate, the subsequent Michael addition of the thiolate will likely result in a racemic mixture. To mitigate this, it is crucial to control the reaction temperature and choose appropriate reaction conditions that favor the SN2 pathway over elimination.[1]

Q4: How can I minimize the formation of the elimination byproduct?

A4: Historically, to suppress the competing elimination reaction, these syntheses were conducted at lower temperatures for extended periods (3 to 4 days).[1] However, process improvements have shown that heating the reaction to 41-45°C in a biphasic solvent system with formamide can significantly reduce the reaction time to 2-4 hours without a substantial loss of chirality.[1][5] Careful optimization of temperature and solvent is key.

Q5: What is the best way to purify the final product and remove side products?

A5: Purification of the final product, (S)-3-(2-thienylthio)butyric acid, can be achieved through silica gel chromatography.[4] After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, followed by chromatographic purification.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Oxidation of thiophene-2-thiol: The thiol starting material can oxidize to form a disulfide.Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing elimination reaction: Formation of an α,β-unsaturated ester.Carefully control the reaction temperature. Consider using a biphasic solvent system with formamide, which has been shown to reduce reaction times at slightly elevated temperatures without significant loss of chirality.[1][5]
Racemic Product Elimination-addition pathway: The formation of an achiral intermediate leads to a loss of stereocontrol.Optimize reaction conditions to favor the SN2 mechanism. Lowering the reaction temperature is a traditional approach to minimize elimination.[1]
Presence of Regioisomers Heterogeneous hydrolysis conditions: Formation of 3-(thiophen-3-ylthio)butanoic acid.When hydrolyzing an ester intermediate, use a homogeneous system of acetic acid and a strong mineral acid to ensure regioselectivity.[1]
Multiple Spots on TLC Presence of multiple side products: This could be a combination of the issues mentioned above.Analyze the crude product by techniques such as NMR or LC-MS to identify the impurities. Based on the identified side products, refer to the specific troubleshooting steps in this guide.

Experimental Protocols

Synthesis via Nucleophilic Substitution of a Tosylate

This protocol is based on an improved process for the synthesis of (S)-3-(thien-2-ylthio)butyric acid.[5]

  • Preparation of 2-(lithiomercapto)thiophene: In a suitable reactor under a nitrogen atmosphere, dissolve thiophene in an appropriate solvent like tetrahydrofuran. Cool the solution to 0-5°C. Add n-butyllithium dropwise, maintaining the temperature. After the addition is complete, add powdered sulfur in portions. Stir the mixture until the formation of 2-(lithiomercapto)thiophene is complete.

  • Reaction with Tosylate: To the solution of 2-(lithiomercapto)thiophene, add formamide that has been previously degassed with nitrogen. This will create a biphasic system. Add solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 41-45°C. Monitor the reaction progress by HPLC. The reaction is typically complete within 2 to 4 hours.

  • Workup and Isolation: Quench the reaction by adding the mixture to aqueous ethyl acetate. Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate in vacuo.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using a homogeneous system of acetic acid and a strong mineral acid.

  • Purification: Purify the crude product by silica gel chromatography.

Visualized Reaction Pathways

Synthesis_Pathways cluster_0 Main SN2 Pathway cluster_1 Side Reaction Pathway cluster_2 Side Reaction: Oxidation start_sn2 Thiophene-2-thiol + (R)-3-substituted-butanoate product This compound start_sn2->product Base, Solvent start_elim Thiophene-2-thiol + (R)-3-substituted-butanoate intermediate α,β-unsaturated ester start_elim->intermediate High Temp. racemic_product Racemic Product intermediate->racemic_product Thiolate Addition thiol_start Thiophene-2-thiol disulfide Disulfide byproduct thiol_start->disulfide Oxidizing Agent/Air

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Logic start Low Yield or Impure Product analysis Analyze crude product (TLC, NMR, LC-MS) start->analysis elimination Evidence of Elimination? analysis->elimination racemization Racemic Mixture? analysis->racemization oxidation Disulfide byproduct present? analysis->oxidation elimination->racemization No sol_elim Optimize Temperature and Solvent System elimination->sol_elim Yes racemization->oxidation No sol_racem Favor SN2 conditions (Lower Temp) racemization->sol_racem Yes sol_ox Use Inert Atmosphere and Degassed Solvents oxidation->sol_ox Yes

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of 2-Mercaptothiophene Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the condensation of 2-mercaptothiophene with aldehydes and ketones.

Troubleshooting Guides

This section addresses common issues encountered during the condensation of 2-mercaptothiophene, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The acid or base catalyst may be old, hydrated, or of insufficient strength.

  • Poor Quality Reactants: 2-mercaptothiophene can oxidize over time. Aldehydes can also oxidize to carboxylic acids.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

  • Incorrect Solvent: The chosen solvent may not be suitable for the specific catalyst or may not facilitate the reaction.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Water in the Reaction Mixture: For acid-catalyzed reactions, water can deactivate the catalyst and hinder the reaction.

Solutions:

Solution Detailed Recommendation
Catalyst Check Use a fresh batch of catalyst. For acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂), ensure they are anhydrous. For base catalysts, use a strong, non-nucleophilic base if side reactions are an issue.
Reactant Purity Use freshly distilled or purified 2-mercaptothiophene and aldehydes/ketones. Check for purity via NMR or GC-MS before use.
Temperature Optimization Screen a range of temperatures. Start at room temperature and gradually increase. For some reactions, heating to 80°C or higher may be necessary.[1]
Solvent Selection For acid-catalyzed reactions, a non-polar solvent that allows for azeotropic removal of water (e.g., toluene, benzene) is often effective. For base-catalyzed reactions, polar aprotic solvents like DMF or DMSO can be suitable.[1]
Time Study Monitor the reaction progress over time using TLC or GC-MS to determine the optimal reaction time.
Anhydrous Conditions For acid-catalyzed reactions, use a Dean-Stark apparatus to remove water azeotropically. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
Problem 2: Formation of Multiple Products or Side Reactions

Possible Causes:

  • Side Reactions of 2-Mercaptothiophene: 2-Mercaptothiophene can undergo self-condensation or oxidation.

  • Aldol Condensation of Ketone: Ketones with α-hydrogens can undergo self-condensation under basic conditions.

  • Cannizzaro Reaction of Aldehyde: Aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base.

  • Michael Addition Side Products: When using α,β-unsaturated aldehydes or ketones, undesired side reactions can occur.

Solutions:

Solution Detailed Recommendation
Control of Reactant Addition Add the more reactive species (e.g., aldehyde) slowly to the reaction mixture containing 2-mercaptothiophene and the catalyst to minimize self-condensation.
Choice of Catalyst For base-catalyzed reactions with enolizable ketones, consider using a milder base or a Lewis acid catalyst to avoid aldol condensation.
Reaction Conditions for Michael Addition For Michael additions, carefully control the stoichiometry and temperature to favor the desired 1,4-addition over competing reactions. The use of specific catalysts can enhance selectivity.
Purification Techniques Utilize column chromatography with a suitable solvent system to separate the desired product from byproducts. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed condensation of 2-mercaptothiophene with an aldehyde or ketone?

A1: The acid-catalyzed condensation proceeds through the formation of a dithioacetal or dithioketal. The general mechanism is as follows:

  • Protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack of the sulfur atom of 2-mercaptothiophene on the activated carbonyl carbon, forming a hemithioacetal intermediate.

  • Protonation of the hydroxyl group of the hemithioacetal followed by elimination of a water molecule to form a thionium ion.

  • Nucleophilic attack by a second molecule of 2-mercaptothiophene on the thionium ion.

  • Deprotonation to yield the final dithioacetal/dithioketal product and regenerate the acid catalyst.

Q2: Which catalysts are most effective for this condensation reaction?

A2: A variety of catalysts can be used, and the optimal choice depends on the specific substrates and desired reaction conditions.

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used.

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and tungstate sulfuric acid are effective.[2]

  • Heterogeneous Catalysts: Zeolites and acid-activated clays can also be employed for easier separation.

  • Bases: For certain substrates, particularly in Michael additions to α,β-unsaturated systems, bases like triethylamine or DBU can be used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for 2-mercaptothiophene, the aldehyde/ketone, and the product should be visible. The consumption of the starting materials and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are some common purification methods for the products of this reaction?

A4:

  • Work-up: After the reaction is complete, the mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Condensation of 2-Mercaptothiophene with Benzaldehyde

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1p-TsOH (10)TolueneReflux685General Protocol
2ZnCl₂ (15)DichloromethaneRoom Temp1278[1]
3BF₃·OEt₂ (20)Dichloromethane0 to RT492General Protocol
4H₂SO₄ (cat.)NeatRoom Temp875[3]
5Montmorillonite K10TolueneReflux588General Protocol

Table 2: Optimization of Reaction Conditions for the Condensation of 2-Mercaptothiophene with Acetone

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1H₂SO₄ (cat.)DichloromethaneRoom Temp1086[3]
2p-TsOH (10)TolueneReflux882General Protocol
3ZnCl₂ (20)Neat501275[1]
4BF₃·OEt₂ (20)Dichloromethane0 to RT690General Protocol

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation of 2-Mercaptothiophene with Benzaldehyde using p-TsOH

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-mercaptothiophene (1.0 mmol), benzaldehyde (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol) in toluene (20 mL).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing for 6 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(phenyl(2-thienylthio)methyl)thiophene.

Protocol 2: Michael Addition of 2-Mercaptothiophene to an α,β-Unsaturated Ketone

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and 2-mercaptothiophene (1.2 mmol) in a suitable solvent such as dichloromethane or ethanol (15 mL).

  • Add a catalytic amount of a base, such as triethylamine (0.1 mmol), to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (2-Mercaptothiophene, Aldehyde/Ketone) Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Choose Catalyst (Acid or Base) Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Apply Heat (if necessary) Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction & Neutralize Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Chromatography/ Recrystallization) Drying->Purification Product Characterize Final Product Purification->Product

Caption: General experimental workflow for 2-mercaptothiophene condensation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield Cause1 Inactive Catalyst Start->Cause1 Cause2 Impure Reactants Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Incorrect Solvent Start->Cause4 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Purify Reactants Cause2->Solution2 Solution3 Optimize Temperature Cause3->Solution3 Solution4 Screen Solvents Cause4->Solution4 Result Improved Yield Solution1->Result Solution2->Result Solution3->Result Solution4->Result

Caption: Troubleshooting logic for low product yield in condensation reactions.

References

Technical Support Center: Overcoming Competing Elimination Reactions in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting competing elimination reactions in your chiral synthesis endeavors. This resource is designed for researchers, scientists, and drug development professionals to diagnose and solve common issues related to undesired elimination byproducts.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Problem 1: My reaction is producing a significant amount of an achiral alkene byproduct, reducing the yield of my desired chiral substituted product.

Possible Cause: The reaction conditions are favoring elimination (E1 or E2) over substitution (SN1 or SN2). This is a common issue when a nucleophile can also act as a base.

Troubleshooting Steps:

  • Analyze the Nucleophile/Base:

    • Is your nucleophile also a strong base? Strong bases, such as hydroxides (OH⁻) and alkoxides (RO⁻), significantly promote E2 reactions.[1][2][3] If your desired reaction is an SN2 substitution, consider using a less basic nucleophile. For example, if you are trying to introduce an azide group, using sodium azide (NaN₃) is preferable to a more basic reagent.

    • Is your base sterically hindered? Bulky bases, like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), are designed to favor elimination by abstracting a proton from a less sterically hindered position, often leading to the Hofmann (less substituted) alkene.[4][5][6][7] If your goal is substitution, avoid these bases. Conversely, if you need to perform an elimination and want to control the regioselectivity away from the chiral center, a bulky base might be advantageous.

  • Evaluate the Substrate's Structure:

    • Primary Substrate: These substrates strongly favor SN2 reactions due to minimal steric hindrance. Elimination (E2) is generally a minor pathway unless a sterically hindered base is used.[8][9]

    • Secondary Substrate: This is where the competition between SN2 and E2 is most pronounced.[8][9] With a strong, unhindered base, E2 is often the major pathway. To favor SN2, use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).[1]

    • Tertiary Substrate: These substrates will predominantly undergo E2 elimination in the presence of a base. SN2 reactions are not possible due to steric hindrance. If you are aiming for substitution, an SN1 pathway using a weak nucleophile in a polar protic solvent is an option, but this will likely lead to racemization and will still compete with E1 elimination.[2]

  • Modify the Reaction Conditions:

    • Temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[2][10] If you are observing a significant amount of elimination, try running your reaction at a lower temperature.

    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions, while polar protic solvents (e.g., water, ethanol) can promote SN1 and E1 reactions by stabilizing carbocation intermediates.[3][11] For E2 reactions, a less polar solvent may be preferable.

Problem 2: I am attempting to substitute a hydroxyl group on a chiral alcohol, but I am getting a dehydrated alkene product.

Possible Cause: The reaction conditions for activating the hydroxyl group are promoting E1 or E2 elimination. Acidic conditions, often used to protonate the hydroxyl into a good leaving group (H₂O), can lead to carbocation formation and subsequent E1 elimination, especially with secondary and tertiary alcohols.

Troubleshooting Steps:

  • Avoid Strongly Acidic Conditions and High Temperatures: Direct dehydration of alcohols is often catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures.[12] These conditions are prone to carbocation rearrangements and favor elimination.

  • Convert the Hydroxyl to a Better Leaving Group Under Milder Conditions:

    • Sulfonate Esters: Convert the alcohol to a tosylate (Ts), mesylate (Ms), or triflate (Tf) ester. These are excellent leaving groups for SN2 reactions. This is a two-step process (activation then substitution), but it provides much better control over the reaction outcome.

    • Mitsunobu Reaction: This reaction allows for a one-pot conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry, characteristic of an SN2 reaction.[13][14][15][16][17] It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group in situ under neutral conditions, thus minimizing the risk of acid-catalyzed elimination.[14][15][16][17]

Frequently Asked Questions (FAQs)

Q1: How can I choose the right base to minimize elimination in my chiral synthesis?

A1: The choice of base is critical. To favor substitution over elimination:

  • Use a non-nucleophilic, sterically hindered base only when elimination is desired and you need to control its regioselectivity. Examples include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and potassium tert-butoxide.

  • For SN2 reactions, use a good nucleophile that is a weak base. Examples include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[1]

  • If your nucleophile is also a strong base (e.g., an alkoxide), consider lowering the reaction temperature and using a polar aprotic solvent to favor the SN2 pathway.

Q2: What is the effect of the leaving group on the competition between substitution and elimination?

A2: A better leaving group will accelerate both substitution and elimination reactions. The ratio of products is more dependent on the other reaction parameters (substrate, base, solvent, temperature). However, very good leaving groups like triflates can sometimes favor elimination. When possible, choosing a leaving group that can be displaced under milder conditions can help to suppress elimination.

Q3: Are there any specific named reactions that are known to be problematic for elimination side reactions?

A3: Certain reactions are inherently more prone to elimination:

  • Heck Reaction: β-hydride elimination is a key step in the catalytic cycle, but it can sometimes lead to undesired olefin isomers. Careful choice of ligands and additives can help control the regioselectivity of this step.[18][19]

  • Glycosylation Reactions: The formation of the glycosidic bond is a substitution reaction at the anomeric carbon. However, elimination to form a glycal is a common side reaction, especially with sensitive substrates or under harsh acidic conditions.[20][21][22]

  • Reductions of β-keto esters: The resulting β-hydroxy esters can be prone to dehydration to form α,β-unsaturated esters, particularly under acidic or basic conditions at elevated temperatures.[12][23][24][25][26]

Data Presentation

The following table summarizes the expected major products based on the substrate and the nature of the nucleophile/base.

SubstrateStrong, Non-bulky Base/Nucleophile (e.g., NaOH, NaOMe)Strong, Bulky Base (e.g., KOtBu)Weak Base, Good Nucleophile (e.g., NaI, NaCN)Weak Base, Weak Nucleophile (e.g., H₂O, EtOH)
Primary (1°) SN2E2SN2SN2 (slow) or No Reaction
Secondary (2°) E2 (major), SN2 (minor)E2SN2SN1 / E1 (with heat)
Tertiary (3°) E2E2SN1 / E1SN1 / E1

Experimental Protocols

Protocol 1: General Procedure for SN2 Displacement of a Mesylate to Minimize Elimination

This protocol describes the conversion of a chiral secondary alcohol to a substituted product with inversion of stereochemistry, minimizing the competing elimination reaction.

  • Mesylation of the Chiral Alcohol:

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Nucleophilic Substitution:

    • Dissolve the crude mesylate in a polar aprotic solvent such as DMF or DMSO.

    • Add the nucleophile (1.5 - 2.0 eq).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor by TLC. Avoid excessively high temperatures to disfavor elimination.

    • Once the reaction is complete, cool to room temperature and pour into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 2: Mitsunobu Reaction for Inversion of a Chiral Secondary Alcohol

This protocol provides a mild, one-pot method for the substitution of a secondary alcohol with inversion of configuration, effectively avoiding elimination.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the chiral alcohol (1.0 eq), the acidic nucleophile (e.g., a carboxylic acid or phthalimide, 1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate:

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise to the reaction mixture. A color change and/or the formation of a precipitate is often observed.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Visualizations

Elimination_vs_Substitution start Chiral Substrate + Reagent reagent_check Is the reagent a strong base? start->reagent_check substrate_check_strong What is the substrate type? reagent_check->substrate_check_strong Yes substrate_check_weak What is the substrate type? reagent_check->substrate_check_weak No (Good Nucleophile) e2 E2 (Elimination) substrate_check_strong->e2 Secondary/ Tertiary bulky_check Is the base bulky? substrate_check_strong->bulky_check Primary sn2 SN2 (Inversion) substrate_check_weak->sn2 Primary/ Secondary sn1_e1 SN1 / E1 (Racemization/ Elimination) substrate_check_weak->sn1_e1 Tertiary no_reaction No Reaction or Very Slow substrate_check_weak->no_reaction Methyl bulky_check->sn2 No bulky_check->e2 Yes

Caption: Decision workflow for predicting substitution vs. elimination.

Mitsunobu_Cycle reagents PPh3 + DEAD betaine Betaine Intermediate reagents->betaine ion_pair Ion Pair betaine->ion_pair oxyphosphonium Alkoxyphosphonium Ion (Activated Alcohol) ion_pair->oxyphosphonium sn2_attack SN2 Attack by Nu- ion_pair->sn2_attack Provides Nu- alcohol R-OH (Chiral Alcohol) alcohol->oxyphosphonium Attack on P+ nucleophile Nu-H (Acidic Nucleophile) nucleophile->ion_pair Deprotonation oxyphosphonium->sn2_attack Formation of Good Leaving Group product R-Nu (Inverted Product) sn2_attack->product byproducts Ph3P=O + DEAD-H2 sn2_attack->byproducts

References

Technical Support Center: Purification of 3-(Thiophen-2-ylthio)butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(thiophen-2-ylthio)butanoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its isomers?

A1: The primary purification techniques for this compound isomers include:

  • Silica Gel Chromatography: A standard method for purifying the crude product after synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common technique for separating the enantiomers (R and S isomers).

  • Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to chiral HPLC, often providing faster separations and using less organic solvent.

  • Crystallization: Can be used for purification of the racemic mixture or for the resolution of enantiomers by forming diastereomeric salts with a chiral resolving agent.[1][2]

Q2: My this compound is showing significant peak tailing during silica gel chromatography. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound on silica gel is a common issue. The primary cause is the interaction of the carboxylic acid group with the acidic silanol groups on the silica surface.[3][4]

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in a more symmetrical peak shape.[4]

Q3: I am struggling to achieve baseline separation of the enantiomers using chiral HPLC. What parameters can I adjust?

A3: Achieving optimal enantiomeric separation often requires methodical optimization. Here are key parameters to adjust:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral acids.[5]

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane).

  • Mobile Phase Additives: For acidic compounds, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape and resolution.[6]

  • Temperature: Temperature can influence enantioselectivity. Try running the separation at both sub-ambient and elevated temperatures (e.g., 10°C, 25°C, 40°C) to see the effect on resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.

Q4: Can I use Supercritical Fluid Chromatography (SFC) to separate the isomers of this compound? What are the advantages?

A4: Yes, SFC is an excellent technique for chiral separations of acidic compounds.[7][8][9]

  • Advantages over HPLC include:

    • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.

    • Reduced Solvent Consumption: SFC primarily uses compressed CO2 with a small amount of a co-solvent (e.g., methanol), making it a "greener" technique.

    • Complementary Selectivity: Sometimes, enantiomers that are difficult to resolve by HPLC can be separated more effectively by SFC.[9]

Q5: My compound appears to be degrading on the silica gel column. How can I confirm this and what are my options?

A5: Degradation on silica gel can occur with sensitive compounds.

  • Confirmation: Perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot is no longer on the diagonal, it indicates degradation.

  • Solutions:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of a base like triethylamine in your eluent to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

    • Switch to a Different Purification Method: If the compound is highly sensitive, consider purification by crystallization or preparative HPLC/SFC.

Troubleshooting Guides

Silica Gel Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Broad Peaks / Tailing - Strong interaction of the carboxylic acid with silica.[3] - Inappropriate mobile phase polarity.- Add 0.1-1% acetic or formic acid to the eluent.[4] - Optimize the mobile phase system (e.g., increase the polarity).
Compound Stuck on Column - Compound is too polar for the chosen eluent. - Irreversible adsorption or decomposition.- Gradually increase the polarity of the mobile phase (gradient elution). - Flush the column with a very polar solvent like methanol. - Test for compound stability on silica using 2D TLC.
Poor Separation of Isomers - Insufficient difference in polarity between isomers. - Inappropriate mobile phase.- This is expected for enantiomers on achiral silica. For diastereomers, optimize the mobile phase polarity. - Consider derivatization to increase polarity differences.
Compound Elutes too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system).
Chiral HPLC/SFC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Separation of Enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Change the organic modifier (e.g., from isopropanol to ethanol). - Add an acidic or basic modifier to the mobile phase.[6]
Poor Resolution (Rs < 1.5) - Mobile phase composition is not optimal. - Flow rate is too high. - Temperature is not optimal.- Fine-tune the ratio of organic modifier to non-polar solvent. - Decrease the flow rate. - Evaluate the effect of different column temperatures.
Peak Tailing or Fronting - Secondary interactions with the stationary phase. - Sample overload. - Sample solvent is incompatible with the mobile phase.- Add an appropriate acidic modifier (e.g., 0.1% TFA) for this acidic analyte.[6] - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times - Column not properly equilibrated. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure the column is equilibrated for a sufficient time with the mobile phase before injection. - Prepare fresh mobile phase and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.

Illustrative Data Presentation

The following table provides an example of how to present quantitative data for comparing different purification methods. Please note that this data is for illustrative purposes and actual results may vary.

Purification Method Stationary Phase Mobile Phase Yield (%) Purity (%) Enantiomeric Excess (ee, %)
Silica Gel Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (9:1) + 0.5% Acetic Acid85>98 (racemic)N/A
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Isopropanol (90:10) + 0.1% TFA42 (per isomer)>99>99
Chiral SFC Amylose tris(3,5-dimethylphenylcarbamate)CO2:Methanol (85:15) + 0.2% Formic Acid45 (per isomer)>99>99
Diastereomeric Crystallization N/A (with (R)-1-phenylethylamine)Ethanol/Water35 (S-isomer)>9998

Experimental Protocols

Protocol 1: Purification of Racemic this compound by Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with a mobile phase of hexane:ethyl acetate with 0.5% acetic acid. The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified racemic acid.

Protocol 2: Enantiomeric Separation by Chiral HPLC
  • System Preparation:

    • Install a suitable chiral column (e.g., a polysaccharide-based CSP).

    • Prepare the mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% TFA).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Run the separation and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the mobile phase composition, flow rate, or temperature as described in the troubleshooting guide.

  • Preparative Separation: For larger scale purification, scale up the analytical method to a preparative column, increasing the injection volume and flow rate accordingly.

Visualizations

PurificationWorkflow cluster_chiral Chiral Separation Options Crude Crude Racemic Product Silica Silica Gel Chromatography Crude->Silica Initial Purification Racemate Purified Racemic Acid Silica->Racemate ChiralSep Chiral Separation Racemate->ChiralSep Resolution Isomers Separated Enantiomers ChiralSep->Isomers ChiralHPLC Chiral HPLC ChiralSFC Chiral SFC DiastereomericCrystallization Diastereomeric Crystallization

Caption: General workflow for the purification of this compound isomers.

TroubleshootingLogic Start Poor Chiral Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMobilePhase Is the mobile phase optimal? CheckCSP->CheckMobilePhase Yes GoodResolution Achieved Good Resolution CheckCSP->GoodResolution No, Change CSP CheckAdditives Are additives needed? CheckMobilePhase->CheckAdditives Yes CheckMobilePhase->GoodResolution No, Adjust Ratio CheckTemp Is temperature optimized? CheckAdditives->CheckTemp Yes CheckAdditives->GoodResolution No, Add Acid CheckTemp->GoodResolution Yes CheckTemp->GoodResolution No, Vary Temp.

Caption: Decision tree for troubleshooting poor chiral resolution in HPLC/SFC.

References

Technical Support Center: Regioisomer Formation During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during ester hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Regioselectivity in the Hydrolysis of a Diester

Symptoms:

  • Analysis of the reaction mixture by HPLC or NMR shows a mixture of mono-ester regioisomers.

  • Significant formation of the fully hydrolyzed di-acid is observed alongside the desired mono-ester.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Reaction Conditions for Chemical Hydrolysis For symmetric diesters, a highly efficient method involves using a THF-water medium with diluted aqueous NaOH at 0°C. This semi-two-phase reaction often yields mono-esters in high, near-quantitative yields. The cold temperature is crucial for high yields and clean reaction mixtures.[1] For bulky symmetric diesters, a greater proportion of a polar aprotic co-solvent like DMSO and the use of aqueous KOH may improve reactivity.[2]
Non-Optimal Enzyme Selection for Enzymatic Hydrolysis Different lipases exhibit different regioselectivities. Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas fluorescens, Porcine Liver Esterase) to identify the one with the highest selectivity for your substrate.[3] The choice of enzyme can be critical; for instance, in the hydrolysis of kojic acid diacetate, Lipase PS and Lipase AK produce a mixture of regioisomers, while pancreatic lipase almost exclusively produces the 5-acetate.[4]
Incorrect Solvent System for Enzymatic Hydrolysis The presence of organic co-solvents can significantly influence enzyme activity and selectivity. For some lipases, elevated temperatures and increased DMSO content can lead to almost exclusive monohydrolysis.[3] The use of a small amount (≤7%) of a polar aprotic co-solvent like THF or acetonitrile in aqueous media can increase reaction rates and selectivity in chemical hydrolysis.[5]
Sub-Optimal pH for Enzymatic Hydrolysis The pH of the reaction medium is critical for enzyme activity and stability. Optimize the pH of the buffer system used for the enzymatic hydrolysis. Most lipases function optimally in a pH range of 6-8.
Steric Hindrance If the two ester groups are sterically similar, achieving high regioselectivity chemically can be challenging. Consider enzymatic hydrolysis, as the enzyme's active site can often differentiate between subtle steric differences. Protecting the less reactive ester group is another strategy.
Issue 2: Incomplete Hydrolysis or Slow Reaction Rate

Symptoms:

  • Significant amount of starting diester remains even after prolonged reaction times.

  • The reaction stalls before reaching completion.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent In base-promoted hydrolysis, ensure at least one equivalent of base is used per ester group to be hydrolyzed. For selective monohydrolysis of a diester, using 1.0 to 1.2 equivalents of NaOH is often optimal.[6]
Low Reaction Temperature While low temperatures can enhance selectivity, they can also decrease the reaction rate. If the reaction is too slow at 0°C, consider a modest increase in temperature, monitoring the impact on regioselectivity.
Poor Substrate Solubility If the diester is poorly soluble in the reaction medium, this can limit the reaction rate. For chemical hydrolysis in aqueous media, adding a small amount of a co-solvent like THF or DMSO can improve solubility.[2][5] For enzymatic reactions, a biphasic system or the use of a minimal amount of a water-miscible organic solvent might be necessary.
Enzyme Inhibition or Deactivation The product (mono-ester or alcohol) might inhibit the enzyme. Consider in-situ product removal if feasible. The enzyme may also be unstable under the reaction conditions (temperature, solvent). Ensure the chosen enzyme is stable under your experimental setup.
Sterically Hindered Ester Group Hydrolysis of sterically hindered esters is often slow. For base-promoted hydrolysis, stronger bases or higher temperatures may be required, which could compromise selectivity. A general procedure for base-promoted hydrolysis of hindered esters at ambient temperature using potassium hydroxide in DMSO has been reported.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of ester hydrolysis?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the position of a functional group. In the context of a molecule with multiple ester groups (e.g., a diester), partial hydrolysis can lead to the formation of different mono-esters, where the remaining ester group is at a different position on the molecular scaffold. These different mono-esters are regioisomers of each other.

Q2: How can I control which ester group is hydrolyzed in a diester?

A2: Controlling regioselectivity in diester hydrolysis can be achieved through several strategies:

  • Enzymatic Catalysis: Enzymes, particularly lipases, are highly effective at differentiating between sterically and electronically different ester groups due to the specific geometry of their active sites.[3][7]

  • Chemical Methods:

    • Neighboring Group Participation: A nearby functional group can influence the reactivity of one ester group over another.

    • Steric Hindrance: Less sterically hindered esters are generally more susceptible to hydrolysis.

    • Protecting Groups: One ester group can be selectively protected to prevent its hydrolysis, allowing the other to be cleaved. The choice of protecting group is crucial and should be orthogonal to the hydrolysis conditions.[6][8]

    • Reaction Conditions: Carefully controlling temperature, solvent, and the amount of base can favor the hydrolysis of one ester over another.[1]

Q3: Can I achieve regioselective hydrolysis using acidic conditions?

A3: While acid-catalyzed hydrolysis is a common method for cleaving esters, it is generally less selective for achieving monohydrolysis of diesters compared to base-promoted or enzymatic methods.[9] The reaction is often reversible, and it can be challenging to stop the reaction at the mono-ester stage without significant formation of the di-acid.[10]

Q4: How do I analyze the ratio of regioisomers in my product mixture?

A4: The most common analytical techniques for quantifying regioisomers are:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify regioisomers. Different substitution patterns can lead to differences in polarity and thus different retention times.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between regioisomers. The chemical shifts of protons and carbons near the ester and carboxylic acid groups will be different for each isomer.[12][13] Integration of the distinct signals allows for quantification of the isomer ratio.

Q5: What is a prochiral diester, and why is its hydrolysis interesting?

A5: A prochiral diester is a symmetric molecule that can be converted into a chiral molecule in a single step. The two ester groups in a prochiral diester are enantiotopic, meaning that the selective hydrolysis of one or the other leads to the formation of two different enantiomers of the mono-ester. Enzymatic hydrolysis of prochiral diesters is a powerful method for asymmetric synthesis, allowing for the production of optically active compounds.[1][14]

Experimental Protocols

Protocol 1: Regioselective Monohydrolysis of a Symmetric Diester using NaOH/THF/Water

This protocol is adapted from the highly efficient method for the selective monohydrolysis of symmetric diesters.[1]

Materials:

  • Symmetric diester

  • Tetrahydrofuran (THF)

  • 0.25 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • Suspend the symmetric diester (1.0 eq) in deionized water. If the diester has poor water solubility, a minimal amount of THF (up to 7% v/v) can be added to aid dissolution.

  • Cool the reaction mixture to 0°C in an ice-water bath with stirring.

  • Slowly add 1.0-1.2 equivalents of 0.25 M aqueous NaOH solution dropwise to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting diester is consumed (typically 30-60 minutes).

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl at 0°C.

  • Saturate the aqueous phase with NaCl to facilitate extraction.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude mono-ester.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Enzymatic Regioselective Hydrolysis of a Diester

This protocol provides a general framework for screening and performing lipase-catalyzed regioselective hydrolysis.

Materials:

  • Diester substrate

  • Selection of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas fluorescens lipase (PFL), Porcine Liver Esterase (PLE))

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if required)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Enzyme Screening (Small Scale):

    • In separate vials, dissolve a small amount of the diester substrate in a minimal amount of a water-miscible organic solvent (like DMSO) if necessary, and then dilute with phosphate buffer.

    • Add a small amount of each lipase to the respective vials.

    • Incubate the reactions at a controlled temperature (e.g., 37°C) with shaking.

    • Monitor the formation of the mono-ester regioisomers over time using HPLC or TLC.

    • Select the enzyme that provides the highest regioselectivity and conversion.

  • Preparative Scale Reaction:

    • Dissolve the diester substrate in the optimized buffer system (with co-solvent if necessary).

    • Add the selected lipase (typically 10-50% by weight of the substrate).

    • Incubate the reaction at the optimal temperature with vigorous stirring.

    • Monitor the reaction until the desired conversion is reached.

    • Stop the reaction by filtering off the enzyme.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the desired mono-ester regioisomer by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Start: Diester Substrate choose_method Choose Hydrolysis Method start->choose_method chemical_setup Chemical Hydrolysis Setup: - Dissolve diester in Water/THF - Cool to 0°C choose_method->chemical_setup Chemical enzymatic_setup Enzymatic Hydrolysis Setup: - Dissolve diester in Buffer (± co-solvent) - Add Lipase choose_method->enzymatic_setup Enzymatic add_reagent Add aq. NaOH (1-1.2 eq) dropwise chemical_setup->add_reagent incubate Incubate at controlled temperature enzymatic_setup->incubate monitor Monitor Reaction Progress (TLC/HPLC) add_reagent->monitor incubate->monitor workup Acidify, Extract, Dry, Concentrate monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify analyze Analyze Regioisomer Ratio (NMR/HPLC) purify->analyze end End: Isolated Mono-ester analyze->end

Figure 1. General experimental workflow for regioselective ester hydrolysis.

troubleshooting_guide cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis start Problem: Undesired Regioisomer Formation check_method What hydrolysis method was used? start->check_method check_temp Was the temperature at 0°C? check_method->check_temp Chemical check_enzyme Has a panel of enzymes been screened? check_method->check_enzyme Enzymatic check_solvent Was a THF/water or DMSO/water system used? check_temp->check_solvent Yes solution_chem_temp Action: Lower temperature to 0°C to improve selectivity. check_temp->solution_chem_temp No solution_chem_solvent Action: Optimize co-solvent and its ratio. check_solvent->solution_chem_solvent No check_conditions Were pH and co-solvent optimized? check_enzyme->check_conditions Yes solution_enz_screen Action: Screen different lipases for optimal regioselectivity. check_enzyme->solution_enz_screen No solution_enz_conditions Action: Optimize pH, temperature, and co-solvent for the selected enzyme. check_conditions->solution_enz_conditions No

Figure 2. Troubleshooting decision tree for low regioselectivity.

References

Technical Support Center: The Impact of Solvent Choice on Reaction Efficiency and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvent selection in chemical reactions. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you might encounter in your experiments related to solvent choice.

Problem IDQuestionPossible Causes and Solutions
RE-01 Why is my reaction so slow or not proceeding at all? 1. Poor Solubility of Reactants: Ensure all your starting materials are soluble in the chosen solvent. Insoluble reactants will lead to a heterogeneous mixture with minimal interaction, drastically reducing the reaction rate.[1] Solution: Before running the full-scale reaction, perform a small-scale solubility test with your reactants in various solvents.[1] A good solvent will completely dissolve all reactants.[1] 2. Mismatched Solvent Polarity: The polarity of your solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state. For instance, SN1 reactions are favored by polar protic solvents which stabilize the carbocation intermediate, while SN2 reactions are favored by polar aprotic solvents that do not heavily solvate the nucleophile.[2][3][4] Solution: Consider the mechanism of your reaction. If it involves the formation of charged intermediates, a polar solvent is likely to increase the reaction rate.[5] Conversely, if the transition state is less polar than the reactants, a nonpolar solvent might be more effective.[6] 3. Solvent Interference: The solvent itself might be reacting with your reagents or catalyst, leading to decomposition or undesired side reactions.[7] Solution: Choose a solvent that is inert under your reaction conditions. For example, avoid protic solvents with Grignard reagents.[7][8]
RE-02 My reaction is giving a low yield of the desired product. What could be the issue? 1. Unfavorable Reaction Equilibrium: The solvent can influence the position of the reaction equilibrium by preferentially stabilizing either the reactants or the products.[9] Solution: If you suspect an unfavorable equilibrium, try a solvent that has a high affinity for your product, which can help drive the reaction forward. 2. Side Reactions Promoted by the Solvent: The solvent might be promoting undesired side reactions, consuming your starting materials or product.[10] Solution: Analyze your crude reaction mixture for byproducts. If side reactions are significant, a change in solvent to one that is less reactive or has a different polarity might be necessary. 3. Product Loss During Workup: Your product might be partially soluble in the aqueous layer during extraction or may be volatile and lost during solvent removal.[5][11] Solution: Check all phases and residues for your product after workup. If product loss is suspected, modify your extraction or purification procedure, for example, by using a different extraction solvent or a gentler method for solvent removal.[5][11][12]
SC-01 I am getting a mixture of stereoisomers. How can I improve the stereoselectivity? 1. Inappropriate Solvent Choice: The solvent can play a crucial role in the stereochemical outcome of a reaction by influencing the energies of the diastereomeric transition states.[13] This can be due to specific interactions like hydrogen bonding or general polarity effects.[14][15] Solution: Screen a range of solvents with varying polarities and hydrogen bonding capabilities. Even subtle changes in the solvent can sometimes lead to a dramatic reversal in diastereoselectivity.[6][16] For example, in Diels-Alder reactions, the endo/exo selectivity can be highly dependent on the solvent.[14][15][17] 2. Temperature Effects: The influence of the solvent on stereoselectivity can be temperature-dependent.[18] Solution: Try running the reaction at different temperatures in your chosen solvent. An Eyring plot (ln(ratio) vs. 1/T) can help determine if the selectivity is enthalpically or entropically controlled.[18]
SC-02 The enantiomeric excess (e.e.) of my chiral product is low. How can the solvent help? 1. Solvent-Catalyst Interactions: In asymmetric catalysis, the solvent can interact with the chiral catalyst, altering its conformation and thus its ability to induce enantioselectivity.[19] Solution: Experiment with different solvents to find one that promotes the optimal catalyst conformation for high enantioselectivity. Solvents that are strong Lewis bases have been shown to induce high e.e. in some reactions.[19] 2. Differential Solvation of Transition States: The solvent can differentially solvate the transition states leading to the two enantiomers, lowering the energy of one relative to the other.[19] Solution: A solvent screen is essential. In some cases, switching from a nonpolar to a polar solvent, or even using a mixture of solvents, can significantly enhance the enantiomeric excess.[7][20][21] The use of deuterated solvents has also been shown to unexpectedly improve enantioselectivity in some cases.[22]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about the role of solvents in chemical reactions.

Q1: How do I choose the right solvent to begin with?

A1: The initial choice of solvent should be based on several factors:

  • Solubility: The solvent must dissolve all reactants to a reasonable extent.[1]

  • Inertness: It should not react with any of the starting materials, reagents, intermediates, or products.[7][8]

  • Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature.[1]

  • Reaction Mechanism: Consider the polarity requirements of your reaction's mechanism (e.g., polar protic for SN1, polar aprotic for SN2).[2][3][23]

  • Downstream Processing: Think about how you will remove the solvent and purify your product.[1]

Q2: What is the difference between polar protic and polar aprotic solvents, and how do they affect my reaction?

A2:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are very effective at solvating both cations and anions. They favor reactions that proceed through charged intermediates, like SN1 reactions, by stabilizing the carbocation.[4] However, they can decrease the nucleophilicity of anions by surrounding them in a "cage" of hydrogen bonds, which can slow down SN2 reactions.[3]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at solvating cations but not as effective at solvating anions. This leaves the anions "naked" and more reactive, making these solvents ideal for SN2 reactions.[2][3]

Q3: Can I use a mixture of solvents?

A3: Yes, using a solvent mixture can be a powerful tool to fine-tune the properties of the reaction medium. By varying the composition of the mixture, you can adjust the polarity, solubility, and other properties to optimize your reaction's efficiency and selectivity.

Q4: How does solvent polarity affect reaction rate?

A4: The effect of solvent polarity on reaction rate depends on the change in charge distribution between the reactants and the transition state:

  • If the transition state is more polar than the reactants (i.e., charge is created or becomes more concentrated), increasing the solvent polarity will stabilize the transition state more than the reactants, thus increasing the reaction rate . This is typical for SN1 reactions.

  • If the transition state is less polar than the reactants (i.e., charge is dispersed or destroyed), increasing the solvent polarity will stabilize the reactants more than the transition state, thus decreasing the reaction rate .

  • If there is little change in polarity between the reactants and the transition state, the solvent polarity will have a minimal effect on the reaction rate .

Q5: How much solvent should I use?

A5: The concentration of reactants can be a critical parameter. Generally, you want to use enough solvent to ensure all reactants are dissolved and the reaction mixture can be efficiently stirred. However, using an excessive amount of solvent can slow down bimolecular reactions due to dilution. For some reactions, like intramolecular cyclizations, high dilution is used to favor the desired cyclization over intermolecular polymerization.[24] It is often a parameter that needs to be optimized for a new reaction.[24]

Data on Solvent Effects

The following tables provide quantitative data on how solvent choice can impact reaction outcomes.

Table 1: Effect of Solvent on the Rate of SN2 Reaction of 1-Bromobutane with Azide (N3-) [9]

SolventTypeRelative Rate
Methanol (CH3OH)Protic1
Water (H2O)Protic7
Dimethyl Sulfoxide (DMSO)Aprotic1,300
Dimethylformamide (DMF)Aprotic2,800
Acetonitrile (CH3CN)Aprotic5,000

Table 2: Effect of Solvent on the Rate of SN1 Solvolysis of tert-Butyl Chloride

SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Methanol334
Formic Acid585,000
Water78150,000

Table 3: Solvent Effect on the endo/exo Selectivity of the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate [14]

Solventendo:exo ratio
n-Hexane83:17
Carbon Tetrachloride86:14
Benzene87:13
Dichloromethane90:10
Acetone90:10
Acetonitrile91:9
Methanol92:8
Water95:5

Table 4: Solvent Effect on the Diastereoselectivity of a Michael Addition Reaction [16]

SolventDiastereomeric Ratio (d.r.)
Toluene95:5
THF80:20
Dichloromethane65:35
Acetonitrile50:50
Methanol10:90
Trifluoroethanol<5:95

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To quickly determine the solubility of reactants in a range of solvents.

Materials:

  • Reactants

  • A selection of candidate solvents (e.g., polar protic, polar aprotic, nonpolar)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add a small, representative sample of each reactant to a separate test tube.

  • Add a small volume (e.g., 0.5 mL) of the first solvent to each test tube.

  • Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.

  • Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble).

  • Repeat steps 2-4 for each candidate solvent.

  • For reactants that are insoluble at room temperature, gently warm the test tube to see if solubility increases with temperature.[25]

Protocol 2: General Procedure for Solvent Screening in a Reaction

Objective: To identify the optimal solvent for a chemical reaction by comparing reaction outcomes in a parallel set of experiments.

Materials:

  • Reactants, reagents, and catalyst (if applicable)

  • A set of small, identical reaction vessels (e.g., vials with stir bars)

  • A selection of candidate solvents

  • Stirring plate

  • Analytical equipment for monitoring the reaction (e.g., TLC, GC, HPLC, NMR)

Procedure:

  • Set up a series of identical reaction vessels.

  • To each vessel, add the same amount of starting materials, reagents, and catalyst.

  • To each vessel, add a different candidate solvent. Ensure the concentration of the limiting reagent is the same in each case.

  • Stir all reactions under identical conditions (e.g., temperature, atmosphere).

  • Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique.

  • After a set period, or once the reactions are complete, quench the reactions and work them up identically.

  • Analyze the crude reaction mixtures to determine the conversion, yield, and stereoselectivity (if applicable) for each solvent.

  • Compare the results to identify the solvent that provides the best outcome.

Visualizations

Solvent_Selection_Workflow start Define Reaction Requirements (Reactants, Temperature, Mechanism) solubility_test Perform Solubility Tests start->solubility_test literature_search Consult Literature for Similar Reactions start->literature_search initial_selection Select a Diverse Set of Initial Solvents (Protic, Aprotic, Nonpolar) solubility_test->initial_selection literature_search->initial_selection screening_exp Run Small-Scale Parallel Screening Experiments initial_selection->screening_exp analysis Analyze Results (Yield, Purity, Selectivity) screening_exp->analysis optimization Optimize with Solvent Mixtures or Additives (if needed) analysis->optimization Needs Improvement final_choice Select Optimal Solvent analysis->final_choice Good Results optimization->screening_exp end Proceed with Scale-up final_choice->end

Caption: A workflow diagram for systematic solvent selection.

Solvent_Polarity_Effect cluster_0 SN1 Reaction (Carbocation Intermediate) cluster_1 SN2 Reaction (Concerted Mechanism) sn1_reactants Reactants sn1_ts More Polar Transition State sn1_reactants->sn1_ts sn1_intermediate Carbocation Intermediate sn1_ts->sn1_intermediate sn1_products Products sn1_intermediate->sn1_products sn2_reactants Reactants (Charged Nucleophile) sn2_ts Less Polar Transition State (Charge Dispersed) sn2_reactants->sn2_ts sn2_products Products sn2_ts->sn2_products polar_protic Polar Protic Solvent (e.g., H2O, MeOH) polar_protic->sn1_ts Stabilizes, Accelerates Reaction polar_protic->sn2_reactants Strongly Solvates Nucleophile, Slows Reaction polar_aprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) polar_aprotic->sn2_reactants Poorly Solvates Nucleophile, Accelerates Reaction

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Structure of 3-(thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the structural elucidation of 3-(thiophen-2-ylthio)butanoic acid. The selection of appropriate analytical methods is crucial for unambiguous structure confirmation, which is a fundamental requirement in chemical research and drug development. This document presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented with information on other potential analytical techniques. Experimental protocols and data are provided to support the comparison.

Data Presentation: Spectroscopic and Analytical Data Summary

The following tables summarize the expected and reported quantitative data for this compound using various analytical techniques.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Technique Atom Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMRH-5'Thiophene7.45Doublet5.5
H-3'Thiophene7.02Doublet5.5
H-4'Thiophene~6.95-7.35Multiplet-
H-3Butanoic Acid Chain3.80Doublet of Doublet of Quartets11.4, 3.2, 6.9
H-2aButanoic Acid Chain2.89Doublet of Doublets3.2, 16.8
H-2bButanoic Acid Chain2.69Doublet of Doublets11.4, 16.8
H-4Butanoic Acid Chain1.49Doublet6.9
-COOHCarboxylic Acid~10-12Broad Singlet-
¹³C NMRC-1Carboxylic Acid (C=O)~178.0--
C-2'Thiophene (C-S)~142.0--
C-3', C-4', C-5'Thiophene~125.8 - 128.5--
C-3Butanoic Acid Chain (CH-S)~45.8--
C-2Butanoic Acid Chain (CH₂)~35.2--
C-4Butanoic Acid Chain (CH₃)~16.5--

Note: ¹H NMR data is based on a patent for (S)-3-(thiophen-2-ylthio)butanoic acid. ¹³C NMR data is predicted.

Table 2: Mass Spectrometry (MS) Data

Technique Parameter Value (m/z) Interpretation
Electron Ionization (EI)-MSMolecular Ion [M]⁺202Corresponds to the molecular weight of C₈H₁₀O₂S₂.
Fragment Ion157Loss of the carboxylic acid group [-COOH].
Fragment Ion139Cleavage of the C-S bond with loss of the butanoic acid side chain fragment.
Fragment Ion111Thienylsulfonium ion [C₄H₃S₂]⁺.

Note: The molecular formula is C₈H₁₀O₂S₂ with a molecular weight of 202.30 g/mol .[1] The fragmentation pattern is based on predicted values.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
C=O Stretch~1710 (strong)
C-O Stretch1320 - 1210
AlkylC-H Stretch2970 - 2850
Thiophene RingC-H Stretch~3100
C=C Stretch~1500 - 1400
ThioetherC-S Stretch800 - 600

Note: These are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Comparison of Alternative Analytical Methods

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D molecular structure and stereochemistry.Provides absolute structural proof.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of C, H, and S.Confirms the empirical and molecular formula.Does not provide information about the connectivity of atoms.
UV-Vis Spectroscopy Electronic transitions within the thiophene ring.Can confirm the presence of the thiophene chromophore.Provides limited structural information on its own.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups (e.g., O-H, C=O, C-S).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of this compound and the relationship between the primary analytical methods.

G Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_confirmation Structure Confirmation & Further Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Provides C-H framework ms Mass Spectrometry (EI-MS) synthesis->ms Determines Molecular Weight ir IR Spectroscopy synthesis->ir Identifies Functional Groups structure Proposed Structure nmr->structure ms->structure ir->structure xray X-ray Crystallography (Optional, for absolute proof) structure->xray Definitive 3D Structure elemental Elemental Analysis structure->elemental Confirms Elemental Composition

Caption: Experimental workflow for the structural elucidation of a small molecule.

G Interrelation of Analytical Methods main This compound nmr NMR (Connectivity, Environment) main->nmr Provides ms MS (Molecular Formula, Fragments) main->ms Provides ir IR (Functional Groups) main->ir Provides other Other Methods (X-ray, EA, UV-Vis) main->other Provides nmr->main Confirms ms->main Confirms ir->main Confirms other->main Confirms

Caption: Relationship between analytical techniques for structure confirmation.

References

Comparing synthesis routes for chiral 3-(thien-2-ylthio)alkanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Chiral 3-(thien-2-ylthio)alkanoic Acids

Chiral 3-(thien-2-ylthio)alkanoic acids are valuable intermediates in the synthesis of various pharmaceuticals, most notably as precursors for carbonic anhydrase inhibitors used in the treatment of glaucoma. The stereochemistry at the C3 position is crucial for the biological activity of the final products, making enantioselective synthesis a key challenge. This guide provides a comparative overview of the primary synthetic routes to these compounds, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Several strategies have been developed for the synthesis of chiral 3-(thien-2-ylthio)alkanoic acids. The most prominent methods include the ring-opening of chiral β-lactones, nucleophilic substitution on chiral substrates, and the Michael addition to α,β-unsaturated acids followed by chiral resolution. Each approach offers distinct advantages and disadvantages in terms of stereocontrol, yield, and operational simplicity.

Parameter Route 1: β-Lactone Ring-Opening Route 2: Nucleophilic Substitution Route 3: Michael Addition & Resolution
Starting Materials 2-Mercaptothiophene, Chiral β-alkyllactone2-Mercaptothiophene, Chiral 3-hydroxyalkanoic acid derivative (e.g., tosylate)2-Thienyl-thiol, Substituted acrylic acid
Stereocontrol High (derived from chiral lactone)High (dependent on chiral precursor)None initially (produces racemate)
Key Transformation Base-catalyzed ring-openingSN2 displacement of a leaving group1,4-Conjugate addition
Yield 84-87% (reported for the acid)[1]Good (specific yield not detailed in abstract)Not specified for the chiral product
Enantiomeric Excess High (not explicitly quantified in the provided text)High (dependent on precursor's purity)Requires subsequent resolution step
Reaction Conditions Mild (e.g., 20-25°C in THF)[2]Elevated temperature (41-45°C) can reduce reaction time but risks racemization[1]Not detailed
Advantages Direct, good yield, high stereospecificityUtilizes readily available chiral precursorsSimple initial addition reaction
Disadvantages Availability and cost of chiral β-lactonesPotential for side reactions (elimination) and racemization at higher temperatures[1]Produces a racemic mixture requiring a separate, often inefficient, resolution step

Experimental Protocols

Route 1: Synthesis of (S)-3-(thien-2-ylthio)butyric acid via β-Lactone Ring-Opening

This method relies on the reaction of 2-mercaptothiophene with a chiral β-lactone, such as (R)-(+)-β-methyl-β-propiolactone, to yield the desired (S)-enantiomer through a stereospecific ring-opening reaction.

Procedure:

  • To a magnetically stirred 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL).

  • Inject triethylamine (0.87 mL, 6.29 mmol) into the solution and stir for 10 minutes at 25°C to facilitate the formation of the thiolate salt.

  • Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.

  • Continue stirring the reaction mixture at 25°C for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the reaction mixture is typically acidified and the product is extracted with an organic solvent. The combined organic layers are then washed and dried, and the solvent is removed to yield the crude product, which can be further purified if necessary.[2]

Route 2: Synthesis of (S)-3-(2-thienylthio)butyric acid via Nucleophilic Substitution

This route involves the displacement of a suitable leaving group, such as a tosylate, from a chiral 3-substituted alkanoic acid ester by the thiolate of 2-mercaptothiophene.

Procedure:

  • Prepare the lithium or triethylammonium salt of 2-mercaptothiophene in an ethereal solvent.

  • React this salt with a chiral ester of a 3-sulfonyloxyalkanoic acid (e.g., methyl (R)-3-tosyloxybutyrate).

  • The reaction can be conducted at elevated temperatures (e.g., 41°C to 45°C) to significantly shorten the reaction time from days to a few hours.[1]

  • It is crucial to carefully control the temperature to prevent a competing elimination reaction that can lead to the formation of an α,β-unsaturated ester and subsequent Michael addition, resulting in a racemic mixture.[1]

  • Following the substitution reaction, the resulting ester is hydrolyzed using a strong mineral acid (e.g., hydrochloric acid) to afford the desired chiral 3-(thien-2-ylthio)alkanoic acid.

Route 3: Synthesis via Michael Addition and Resolution (Prior Art)

This less direct approach involves the initial non-stereoselective synthesis of the racemic acid, which is then resolved into its constituent enantiomers.

Procedure:

  • 2-Thienyl-thiol is added across the double bond of a substituted acrylic acid (e.g., crotonic acid) in a Michael addition reaction. This results in the formation of racemic 3-(thien-2-ylthio)alkanoic acid.[1]

  • The racemic mixture is then subjected to a resolution process. This typically involves the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization to separate the diastereomers.

  • Finally, the desired enantiomer is recovered from the separated diastereomeric salt by acidification.

Synthesis Strategies Overview

The following diagram illustrates the different synthetic pathways to chiral 3-(thien-2-ylthio)alkanoic acids.

Synthesis_Routes cluster_0 Route 1: β-Lactone Ring-Opening cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: Michael Addition & Resolution thiol1 2-Mercaptothiophene product1 Chiral 3-(thien-2-ylthio)alkanoic Acid thiol1->product1 Base (e.g., Et3N) lactone Chiral β-Alkyllactone lactone->product1 thiol2 2-Mercaptothiophene intermediate_ester Chiral 3-(thien-2-ylthio)- alkanoic Acid Ester thiol2->intermediate_ester Base chiral_ester Chiral 3-Sulfonyloxy- alkanoic Acid Ester chiral_ester->intermediate_ester SN2 product2 Chiral 3-(thien-2-ylthio)alkanoic Acid intermediate_ester->product2 Hydrolysis thiol3 2-Thienyl-thiol racemic_acid Racemic 3-(thien-2-ylthio)- alkanoic Acid thiol3->racemic_acid Michael Addition acrylic_acid α,β-Unsaturated Acid acrylic_acid->racemic_acid product3 Chiral 3-(thien-2-ylthio)alkanoic Acid racemic_acid->product3 Chiral Resolution

References

Comparative Efficacy Analysis of Thiophene-Based Carboxylic Acids as Carbonic Anhydrase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development

This guide provides a comparative analysis of the efficacy of carboxylic acid derivatives, specifically those incorporating a thiophene moiety, as precursors for potent carbonic anhydrase (CA) inhibitors. While direct data on 3-(thiophen-2-ylthio)butanoic acid is limited in publicly accessible literature, we will explore the well-documented efficacy of a closely related and structurally similar class of compounds: thiophene-containing sulfonamides and their precursors. This analysis compares their performance against established carbonic anhydrase inhibitors, providing essential data and methodologies for researchers in the field.

The central hypothesis is that a carboxylic acid precursor can be metabolized in vivo to a more active inhibitor form. This prodrug strategy is often employed to improve pharmacokinetic properties such as solubility and cell permeability.

Mechanism of Action: A Prodrug Approach

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors typically function by coordinating to the Zn(II) ion in the enzyme's active site, disrupting its catalytic activity. The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group found in many potent CA inhibitors.

A precursor, or prodrug, like a thiophene-based carboxylic acid, is designed to be inactive until it is metabolically converted into the active sulfonamide inhibitor within the body. This conversion is a key step for the drug's efficacy.

G cluster_0 Cellular Environment Prodrug Carboxylic Acid Precursor (e.g., Thiophene-based acid) ActiveInhibitor Active Inhibitor (Sulfonamide) Prodrug->ActiveInhibitor Metabolic Activation CA_Enzyme Carbonic Anhydrase (e.g., hCA IX) ActiveInhibitor->CA_Enzyme Binding to Active Site Zn(II) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CA_Enzyme->Inhibited_Complex Inhibition of CO2 Hydration

Caption: Prodrug activation and carbonic anhydrase inhibition pathway.

Comparative Inhibition Data

The efficacy of carbonic anhydrase inhibitors is quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The table below compares the inhibition data for several key human (h) carbonic anhydrase isoforms by a representative thiophene-based sulfonamide against clinically used inhibitors.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide >100000.512451
Brinzolamide 35000.334.1130
Thiophene Sulfonamide *1508.54.50.8

Note: Data for "Thiophene Sulfonamide" is representative of potent, selective compounds from this class found in scientific literature. Specific values can vary based on the exact molecular structure.

Experimental Protocols

The determination of inhibition constants (Ki) is crucial for evaluating the efficacy of potential drug candidates. The following outlines a standard methodology used in the field.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

  • Enzyme and Inhibitor Preparation:

    • Recombinant human carbonic anhydrase isoforms are purified to homogeneity.

    • A stock solution of the inhibitor is prepared, typically in a water-miscible organic solvent (e.g., DMSO). Serial dilutions are made to achieve a range of concentrations for testing.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and the monitoring of a subsequent reaction with a dead time of milliseconds.

    • Solution A: Contains the purified carbonic anhydrase enzyme and the inhibitor at a specific concentration, buffered to a physiological pH (e.g., 7.5 with HEPES or MOPS), and includes a pH indicator (e.g., phenol red).

    • Solution B: Contains a CO₂-saturated solution.

    • The two solutions are rapidly mixed. The CA-catalyzed hydration of CO₂ produces protons, causing a drop in pH, which is monitored by the change in absorbance of the pH indicator over time.

    • The initial rates of the catalytic reaction are recorded.

  • Data Analysis:

    • The fractional enzyme activity is plotted against the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to the appropriate dose-response equation.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

G start Start prep Prepare Enzyme and Inhibitor Solutions start->prep mix Rapidly Mix Enzyme/Inhibitor with CO2 Solution (Stopped-Flow Instrument) prep->mix monitor Monitor Absorbance Change of pH Indicator Over Time mix->monitor calc_rate Calculate Initial Reaction Rates monitor->calc_rate plot Plot % Activity vs. [Inhibitor] calc_rate->plot determine_ic50 Determine IC50 Value from Dose-Response Curve plot->determine_ic50 calc_ki Convert IC50 to Ki using Cheng-Prusoff Equation determine_ic50->calc_ki end End calc_ki->end

Caption: Workflow for determining inhibitor Ki via stopped-flow assay.

Conclusion

The development of isoform-selective carbonic anhydrase inhibitors is a significant goal in drug discovery, particularly for targeting cancer-related isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. Thiophene-based sulfonamides demonstrate considerable promise, often exhibiting high potency and, in some cases, improved selectivity compared to first-generation inhibitors like Acetazolamide.

The use of a carboxylic acid precursor, such as this compound, represents a viable prodrug strategy to enhance the delivery and pharmacokinetic profile of a potent thiophene-sulfonamide inhibitor. Further research should focus on quantifying the in vivo conversion rate of such precursors and their resulting efficacy in cellular and animal models. The methodologies and comparative data presented here provide a foundational framework for these future investigations.

Unveiling the Molecular Structure: A Comparative NMR Analysis of 3-(thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 3-(thiophen-2-ylthio)butanoic acid with related thio- and butanoic acid derivatives provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a foundational dataset for structural verification and further molecular manipulation.

This technical guide delves into the ¹H and ¹³C NMR spectral features of this compound, a sulfur-containing carboxylic acid with potential applications in medicinal chemistry. By comparing its spectral data with those of 3-(phenylthio)butanoic acid and the parent butanoic acid, we can elucidate the influence of the thiophene and phenylthio moieties on the chemical environment of the butanoic acid backbone. This comparative approach offers a deeper understanding of structure-property relationships, crucial for the design of novel therapeutic agents and functionalized materials.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals characteristic signals that can be unambiguously assigned to its constituent protons. The table below compares these chemical shifts, multiplicities, and coupling constants with those of 3-(phenylthio)butanoic acid and butanoic acid.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-5'7.45d5.51H
H-3'7.02d5.51H
H-4'7.17 (t)t~7.51H
H-33.80ddq11.4, 3.2, 6.91H
H-2a2.89dd16.8, 3.21H
H-2b2.69dd16.8, 11.41H
H-4 (CH₃)1.49d6.93H
3-(phenylthio)butanoic acid Ar-H7.45-7.20m-5H
H-33.75sextet6.81H
H-22.65d6.82H
H-4 (CH₃)1.35d6.83H
Butanoic acid H-2 (CH₂)2.34t7.42H
H-3 (CH₂)1.68sextet7.42H
H-4 (CH₃)0.95t7.43H

Comparative ¹³C NMR Spectral Data

The ¹³C NMR data further corroborates the structural assignments. The table below presents the ¹³C chemical shifts for this compound methyl ester, 3-(phenylthio)butanoic acid, and butanoic acid. It is important to note that the data for the target compound is for its methyl ester derivative.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound methyl ester C=O (ester)171.6
C-2'136.2
C-5'130.9
C-3'130.7
C-4'127.7
O-CH₃51.7
C-241.8
C-341.4
C-4 (CH₃)20.7
3-(phenylthio)butanoic acid C=O (acid)178.5
C-ipso134.5
C-para132.9
C-ortho129.2
C-meta127.5
C-242.5
C-339.8
C-4 (CH₃)21.5
Butanoic acid C-1 (C=O)180.5
C-2 (CH₂)35.8
C-3 (CH₂)18.2
C-4 (CH₃)13.5

Structural Assignment and NMR Correlations

The chemical structure of this compound and the key through-bond correlations observed in its NMR spectra are visualized in the following diagram. This graphical representation aids in understanding the connectivity and the spatial relationship between different parts of the molecule.

Figure 1. Chemical structure of this compound with annotated NMR chemical shifts.

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned and matched for the specific nucleus being observed (¹H or ¹³C).

  • The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Temperature: Spectra are typically recorded at room temperature (298 K).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

  • The coupling constants (J) are measured from the splitting patterns of the signals.

This comprehensive guide provides a solid foundation for the spectral analysis of this compound and related compounds. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these molecules, thereby facilitating their application in various scientific endeavors.

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceuticals. For thiophene derivatives, a class of compounds with significant therapeutic potential, ensuring high purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, valued for its precision and versatility.[1][2] This guide provides a comprehensive comparison of validated HPLC methods with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of thiophene derivatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the primary method for the purity analysis of pharmaceutical compounds due to its ability to separate complex mixtures with high resolution.[2] Validation of HPLC methods is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose, providing reliable and consistent data.[1]

Key HPLC Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method for purity assessment must demonstrate proficiency in several key areas:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data of Validated HPLC Methods for Thiophene Derivatives

The following table summarizes typical performance data from validated HPLC methods for the purity assessment of different thiophene derivatives.

ParameterHPLC Method 1 (e.g., for Tioconazole)HPLC Method 2 (e.g., for a Thiophene Chalcone)HPLC Method 3 (e.g., for Dibenzothiophene)
Column ODS C18 (4.6mm x 250mm, 5µm)Thermo Scientific C18 (250 x 4.6 mm, 5 µm)PerfectSil Target ODS-3 (250 × 4.6 mm, 5 μm)
Mobile Phase Methanol:Acetonitrile (70:30) in phosphate bufferSodium acetate buffer (pH 3.0): Acetonitrile (40:60, v/v)Acetonitrile:Water (90:10, v/v)
Flow Rate 1.5 ml/min1.0 ml/min1.0 mL/min
Detection UV at 260 nmUV at 280 nmUV at 231 nm
Linearity (r²) 0.9994>0.9990.9925 - 0.9993
LOD 20 ng0.323 µg/ml0.16 ng/μL
LOQ -0.978 µg/ml0.5 ng/μL
Accuracy (% Recovery) 100.1%98-102%-
Precision (RSD) <1%<2%<5%

Alternative Methods for Purity Assessment

While HPLC is the workhorse for purity analysis, other techniques offer orthogonal approaches and can be valuable for comprehensive characterization.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. For certain thiophene derivatives, particularly those that are volatile or can be derivatized to become volatile, GC can be a suitable alternative or complementary technique to HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a reference standard of the analyte itself.[3] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[4] This makes qNMR a powerful tool for purity determination and the characterization of reference standards.[3]

Comparison of HPLC with Alternative Methods
FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Nuclear magnetic resonance of atomic nuclei in a magnetic field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Sample Preparation Dissolution in a suitable solvent, filtration.May require derivatization for non-volatile compounds.Dissolution in a deuterated solvent with an internal standard.
Quantitation Requires a reference standard for the analyte.Requires a reference standard for the analyte.Can be a primary method not requiring an analyte-specific standard.[3]
Selectivity High, based on chromatographic separation.Very high, especially with MS detection.Very high, based on chemical shifts of individual nuclei.
Sensitivity High, typically in the µg/ml to ng/ml range.Very high, especially with MS detection, often in the pg range.Lower than chromatographic methods, typically in the mg/ml range.

Experimental Protocols

Detailed HPLC Method Validation Protocol for a Thiophene Derivative (Example: Tioconazole)

This protocol outlines the steps for validating an HPLC method for the determination of the purity of a thiophene derivative like tioconazole.

  • Specificity:

    • Prepare solutions of the thiophene derivative, its known impurities, and a placebo (formulation excipients).

    • Inject each solution individually and a mixture of all.

    • The method is specific if the peak for the thiophene derivative is well-resolved from all other peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions of the thiophene derivative at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare a placebo mixture and spike it with the thiophene derivative at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each concentration in triplicate and analyze.

    • Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the thiophene derivative at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as the flow rate (±0.1 ml/min), column temperature (±5°C), and mobile phase composition (±2%).

    • Analyze the sample under each varied condition and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for purity assessment.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Analysis & Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Analyze Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for HPLC Method Validation.

Conclusion

The validation of analytical methods is crucial for ensuring the quality and safety of pharmaceutical products. While HPLC remains the predominant technique for the purity assessment of thiophene derivatives, orthogonal methods like GC and qNMR provide valuable complementary information. The choice of method depends on the specific properties of the thiophene derivative and the intended purpose of the analysis. A thorough understanding of the principles and validation requirements of each technique is essential for researchers, scientists, and drug development professionals to ensure the integrity of their analytical data.

References

A Comparative Analysis of Bases in Thioether Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of thioethers is a critical process. The choice of base in the widely used Williamson thioether synthesis and related methodologies can significantly impact reaction yield, time, and overall efficiency. This guide provides a comparative study of common inorganic bases—Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), and Sodium Hydride (NaH)—used in the synthesis of thioethers, supported by experimental data and detailed protocols.

The synthesis of thioethers, typically achieved through the S-alkylation of thiols, is a fundamental transformation in organic chemistry. The reaction is critically dependent on the crucial step of deprotonating the thiol to form a nucleophilic thiolate anion. The choice of base dictates the efficiency of this deprotonation and, consequently, the overall success of the thioether formation. This guide explores the performance of four commonly employed bases, providing a comparative framework for selecting the optimal base for a given synthetic challenge.

Performance Comparison of Bases in Thioether Synthesis

The selection of a suitable base is paramount for achieving high yields in thioether synthesis. The following table summarizes quantitative data from various studies, highlighting the performance of different bases in specific thioether synthesis reactions. It is important to note that direct comparison is challenging as reaction conditions and substrates vary across different studies.

BaseReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Cs₂CO₃ O,O-diethyl phosphonothioate, benzenethiolAcetonitrile30395[1]
K₂CO₃ Thiophenol, 2-phenylpropanalDMF1202463[2]
Na₂CO₃ Thiophenol, 2-phenylpropanalDMF120691[2]
NaH Pyridine thiol derivative, ethyl iodideNot SpecifiedNot SpecifiedNot Specified50-89[3]
K₂CO₃ Thiol, iodomethaneAcetoneRefluxOvernight76[3]
Cs₂CO₃ Xanthate, aryl halideMethanolNot SpecifiedNot SpecifiedGood[4]

Key Observations:

  • Cesium Carbonate (Cs₂CO₃) often provides excellent yields under mild conditions, as demonstrated in the synthesis of a phosphonothioate where it achieved a 95% yield at 30°C.[1] Its high solubility in organic solvents and the "cesium effect," which promotes reactivity, contribute to its effectiveness.

  • Sodium Carbonate (Na₂CO₃) can be a highly effective and economical choice. In the synthesis of a thioether from thiophenol and 2-phenylpropanal, Na₂CO₃ significantly outperformed K₂CO₃ under similar conditions, yielding 91% after only 6 hours compared to 63% after 24 hours with K₂CO₃.[2]

  • Potassium Carbonate (K₂CO₃) is a widely used and cost-effective base. While it may require longer reaction times or higher temperatures compared to more reactive bases, it remains a viable option for many applications.[2][3]

  • Sodium Hydride (NaH) is a powerful, non-nucleophilic base capable of deprotonating a wide range of thiols.[5] It is particularly useful for less acidic thiols or when a very strong base is required to drive the reaction to completion.[3] However, its pyrophoric nature requires careful handling.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for thioether synthesis using the discussed bases.

Protocol 1: Thioether Synthesis using Sodium Carbonate

This protocol is adapted from a procedure for the synthesis of thioethers from thiols and aldehydes.[2]

Materials:

  • Thiol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Sodium Thiosulfate (Na₂S₂O₃) (0.2 mmol)

  • N,N-Dimethylformamide (DMF) (1 mL)

Procedure:

  • To a flask equipped with a magnetic stirring bar, add the thiol (1.0 mmol), aldehyde (1.0 mmol), sodium carbonate (2.0 mmol), and sodium thiosulfate (0.2 mmol).

  • Add N,N-Dimethylformamide (1 mL) to the flask.

  • Stir the mixture at 120°C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Protocol 2: Thioether Synthesis using Cesium Carbonate

This protocol describes a general procedure for the oxidative cross-dehydrogenative thiolation of phosphonothioates.[1]

Materials:

  • O,O-diethyl phosphonothioate (0.5 mmol)

  • Benzenethiol (0.6 mmol)

  • Cesium Carbonate (Cs₂CO₃) (10 mol%)

  • Acetonitrile (CH₃CN) (2 mL)

Procedure:

  • In a reaction tube, combine O,O-diethyl phosphonothioate (0.5 mmol), benzenethiol (0.6 mmol), and cesium carbonate (10 mol%).

  • Add acetonitrile (2 mL) to the reaction tube.

  • Stir the resulting solution at 30°C in an oil bath under an air atmosphere for 3 hours.

  • After completion of the reaction (monitored by TLC or GC/MS), evaporate the solvent.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired dithiophosphate.

Protocol 3: Thioether Synthesis using Potassium Carbonate

This protocol is a general procedure for the S-alkylation of thiols.[3]

Materials:

  • Thiol or dithiol (1.0 mmol)

  • Iodomethane (2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetone (50 mL)

Procedure:

  • Dissolve the thiol or dithiol (1.0 mmol) in acetone (50 mL) in a round-bottom flask.

  • Add potassium carbonate (1.5 equiv) and iodomethane (2.0 equiv) to the solution.

  • Stir the mixture at reflux overnight.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by column chromatography.

Protocol 4: Thioether Synthesis using Sodium Hydride

This procedure outlines the initial deprotonation step common in Williamson thioether synthesis using sodium hydride.[5][6]

Materials:

  • Thiol

  • Sodium Hydride (NaH) (e.g., 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Caution: Sodium hydride is flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF).

  • Cool the suspension in an ice bath (0°C).

  • Slowly add a solution of the thiol (1.0 equivalent) in the same anhydrous solvent to the NaH suspension. Hydrogen gas will be evolved.

  • Allow the mixture to stir at 0°C for a period (e.g., 30 minutes) and then warm to room temperature to ensure complete deprotonation, forming the sodium thiolate.

  • The resulting thiolate solution is then ready to be reacted with an appropriate alkylating agent (e.g., alkyl halide) to form the thioether.

Reaction Mechanisms and Workflow

The fundamental principle underlying the base-mediated synthesis of thioethers is the deprotonation of a thiol to generate a potent nucleophile, the thiolate anion. This is followed by a nucleophilic substitution reaction with an electrophile, typically an alkyl halide. This process is a variation of the well-known Williamson ether synthesis.

WilliamsonThioetherSynthesis Thiol Thiol (R-SH) Deprotonation Deprotonation Thiol->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Thiolate Thiolate Anion (R-S⁻) Deprotonation->Thiolate SN2 SN2 Reaction Thiolate->SN2 AlkylHalide Alkyl Halide (R'-X) AlkylHalide->SN2 Thioether Thioether (R-S-R') SN2->Thioether Byproducts Byproducts (H-Base⁺, X⁻) SN2->Byproducts

Figure 1: General workflow for Williamson thioether synthesis.

The experimental workflow for a typical thioether synthesis can be generalized into several key stages, from reagent preparation to product purification.

ExperimentalWorkflow start Start reagents 1. Reagent Preparation (Thiol, Alkyl Halide, Base, Solvent) start->reagents reaction 2. Reaction Setup (Inert atmosphere if using NaH) reagents->reaction monitoring 3. Reaction Monitoring (TLC, GC/MS) reaction->monitoring workup 4. Aqueous Workup (Quenching, Extraction) monitoring->workup drying 5. Drying and Concentration workup->drying purification 6. Purification (Column Chromatography) drying->purification characterization 7. Product Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for thioether synthesis.

Conclusion

The choice of base is a critical parameter in the synthesis of thioethers and should be carefully considered based on the specific substrate, desired reaction conditions, and economic factors. Cesium carbonate often provides superior yields under mild conditions, while sodium carbonate presents a highly effective and economical alternative. Potassium carbonate is a reliable and widely used option, and sodium hydride is the base of choice for challenging deprotonations, albeit with necessary safety precautions. By understanding the relative strengths and characteristics of these common bases, researchers can optimize their synthetic strategies to achieve efficient and high-yielding thioether formations.

References

Determining the Enantiomeric Excess of (S)-3-(Thiophen-2-ylthio)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (S)-3-(Thiophen-2-ylthio)butanoic acid. This guide provides a comparative overview of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

Comparison of Analytical Methods

The two principal methods for determining the enantiomeric excess of chiral carboxylic acids are chromatographic separation on a chiral stationary phase and NMR spectroscopy with a chiral auxiliary. Each method offers distinct advantages and is suited to different experimental constraints.

FeatureChiral HPLC/SFCNMR with Chiral Auxiliaries
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Sample Preparation Dissolution in a suitable solvent for injection.Dissolution of the analyte and a chiral auxiliary in an NMR solvent.
Instrumentation HPLC or SFC system with a chiral column and a suitable detector (e.g., UV).NMR spectrometer.
Data Analysis Integration of the peak areas of the two enantiomers in the chromatogram.Integration of the distinct signals of the diastereomeric complexes in the NMR spectrum.
Advantages High accuracy and precision, direct separation of enantiomers, well-established for a wide range of compounds.Rapid analysis, no need for a chiral column, can provide structural information.
Disadvantages Requires specialized and often expensive chiral columns, method development can be time-consuming.Lower sensitivity compared to HPLC, potential for signal overlap, requires a pure chiral auxiliary.

Experimental Protocols

Method 1: Enantiomeric Excess Determination by Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique for the separation of enantiomers, often providing faster and more efficient separations than traditional HPLC. A specific method for a precursor to (S)-3-(Thiophen-2-ylthio)butanoic acid has been reported and can be adapted for the analysis of the acid itself.

Experimental Workflow for Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Solvent start->dissolve inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral SFC.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the (S)-3-(Thiophen-2-ylthio)butanoic acid sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of the mobile phase constituents.

  • SFC Conditions:

    • Column: Chiralpak AD (or a similar polysaccharide-based chiral stationary phase).

    • Mobile Phase: Supercritical CO2 with a modifier, typically methanol or ethanol. For acidic compounds, the addition of a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid to the modifier can improve peak shape. A typical starting point is 2% methanol in CO2.

    • Flow Rate: 1 mL/min.

    • Back Pressure: 300 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 235 nm.

  • Analysis:

    • Inject the sample onto the SFC system.

    • Record the chromatogram. The two enantiomers should elute as separate peaks. Based on a similar separation, the (S)-enantiomer is expected to elute before the (R)-enantiomer.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.[1]

Expected Data:

ParameterValue
ColumnChiralpak AD
Mobile PhaseCO2 / 2% Methanol
Flow Rate1 mL/min
Temperature35 °C
DetectionUV at 235 nm
Retention Time (S)-enantiomer~7.3 min
Retention Time (R)-enantiomer~8.1 min

Note: Retention times are based on the analysis of a precursor and may vary for the free acid.

Method 2: Enantiomeric Excess Determination by ¹H NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), which results in separate, quantifiable signals in the ¹H NMR spectrum.

Decision Flowchart for NMR ee Determination

start Racemic or Enantioenriched Carboxylic Acid Sample add_csa Add Chiral Solvating Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) start->add_csa acquire_nmr Acquire ¹H NMR Spectrum add_csa->acquire_nmr check_split Are diagnostic signals for enantiomers resolved? acquire_nmr->check_split integrate Integrate resolved signals check_split->integrate Yes optimize Optimize conditions: - Change CSA - Adjust temperature - Vary solvent check_split->optimize No calculate_ee Calculate ee% from integral ratio integrate->calculate_ee optimize->add_csa

Caption: Decision process for NMR-based ee analysis.

Detailed Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the (S)-3-(Thiophen-2-ylthio)butanoic acid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add a chiral solvating agent (CSA). A common choice for carboxylic acids is (R)-(-)-1-(1-Naphthyl)ethylamine. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a proton signal in the analyte that is well-resolved and shows splitting in the presence of the CSA. For 3-(thiophen-2-ylthio)butanoic acid, the methine proton (CH) or the methyl protons (CH₃) are good candidates.

    • The two enantiomers will form diastereomeric complexes with the CSA, leading to two distinct signals for the chosen proton.

  • Data Processing and Calculation:

    • Carefully integrate the two separated signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess using the integral values: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Expected Data (Hypothetical):

ParameterWithout CSAWith (R)-(-)-1-(1-Naphthyl)ethylamine
SolventCDCl₃CDCl₃
Analyte Concentration~20 mM~20 mM
CSA ConcentrationN/A~20 mM
Chemical Shift of CH ProtonSingle signalTwo signals (e.g., δ 3.50 and δ 3.55)
Chemical Shift of CH₃ ProtonsSingle doubletTwo doublets (e.g., δ 1.40 and δ 1.42)

Conclusion

Both chiral SFC/HPLC and NMR spectroscopy are powerful techniques for determining the enantiomeric excess of (S)-3-(Thiophen-2-ylthio)butanoic acid. The choice of method will depend on the available instrumentation, the required level of precision, and the sample throughput needs. For routine quality control where high accuracy is paramount, a validated chiral SFC or HPLC method is generally preferred. For rapid screening or when a chiral column is not available, NMR spectroscopy with a chiral solvating agent offers a viable and efficient alternative.

References

A Comparative Guide to Alternative Precursors in Dorzolamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical manufacturing is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and sustainable synthetic routes. Dorzolamide, a potent carbonic anhydrase inhibitor crucial in the management of glaucoma, is traditionally synthesized through a well-established pathway. However, recent research has illuminated alternative precursors and synthetic strategies that offer significant advantages in terms of stereoselectivity, yield, and process safety. This guide provides a detailed comparison of two promising alternative routes for the synthesis of key dorzolamide intermediates against the traditional approach, supported by experimental data and protocols.

Executive Summary

This guide evaluates three distinct synthetic pathways to key intermediates of dorzolamide, providing a quantitative comparison of their performance. The alternative routes demonstrate significant improvements in stereoselectivity and yield, offering viable and potentially superior alternatives to the traditional manufacturing process.

Comparison of Synthetic Routes

The following tables summarize the quantitative data for the traditional synthesis and two alternative routes: one commencing from (R)-3-hydroxybutyrate and another employing a stereoselective solvolysis strategy.

Route 1: Traditional Synthesis of Dorzolamide Intermediates

StepReactionReagentsProductYield (%)Purity/Diastereomeric Ratio
1Reduction of KetosulfonamideSodium borohydride, MethanolHydroxysulfonamide~85%Mixture of diastereomers
2OxidationOxoneHydroxysulfoneGood-
3Ritter ReactionAcetonitrile, Sulfuric acidAcetamidosulfoneModerateTrans:Cis ratio varies
4Reduction of AmideBorane-THF complexDorzolamideModerate-

Route 2: Synthesis via (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one from Methyl (R)-3-hydroxybutyrate

StepReactionReagentsProductYield (%)
1Tosylationp-toluenesulfonyl chloride, pyridineMethyl (R)-3-(p-toluenesulfonyloxy)butyrateHigh
2Thienylthioether Formation2-mercaptothiophene, n-butyllithiumMethyl (S)-3-(2-thienylthio)butyrateGood
3HydrolysisAcidic medium(S)-3-(2-thienylthio)butyric acidHigh
4CyclizationOxalyl chloride, DMF, Stannic chloride(S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one60% (optimized)

Note: The overall yield for the formation of the key intermediate, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, was improved from 40% to 60% through process optimization.[1]

Route 3: Stereoselective Solvolysis for the Synthesis of Diastereomerically Pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2)

StepReactionReagentsProductYield (%)Diastereomeric Ratio (cis:trans)
1Reduction of KetosulfideLiAlH4, Toluene(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (3)98%95:5
2AcylationAcetic anhydride, DMAP(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (5)-52:48 (after epimerization)
3Stereoselective SolvolysisAcetone/Phosphate buffer(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (3)93%9:91
4Oxidation-(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2)87% (after crystallization)Diastereomerically pure

Experimental Protocols

Route 2: Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

Step 1: Preparation of Methyl (R)-3-(p-toluenesulfonyloxy)butyrate To a solution of methyl (R)-3-hydroxybutyrate in pyridine, p-toluenesulfonyl chloride is added at a temperature below -5°C. The reaction mixture is stirred at 0-5°C for 24 hours. The product is then isolated by filtration and washed with hexane and water.

Step 2: Synthesis of Methyl (S)-3-(2-thienylthio)butyrate 2-Mercaptothiophene is treated with n-butyllithium to form the lithium salt. This is then reacted with methyl (R)-3-(p-toluenesulfonyloxy)butyrate to yield methyl (S)-3-(2-thienylthio)butyrate.

Step 3: Hydrolysis to (S)-3-(2-thienylthio)butyric acid The methyl ester from the previous step is hydrolyzed in an acidic medium to afford (S)-3-(2-thienylthio)butyric acid.

Step 4: Cyclization to (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one (S)-3-(2-thienylthio)butyric acid is treated with oxalyl chloride and a catalytic amount of DMF. The resulting acid chloride is then cyclized in the presence of stannic chloride at -10°C to yield the final product.

Route 3: Stereoselective Solvolysis

Step 1: Reduction of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (7) The starting ketosulfide 7 is reduced with lithium aluminum hydride (LiAlH4) in toluene to yield alcohol 3 with a 98% yield and a cis/trans ratio of 95:5.[2]

Step 2: Acylation and Epimerization of Alcohol 3 The alcohol 3 is acylated using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) to give the corresponding acetate 5.[3] A controlled acid-catalyzed epimerization is then performed to achieve a cis/trans ratio of approximately 52:48.[2]

Step 3: Stereoselective Solvolysis of Acetate 5 The diastereoisomeric mixture of acetate 5 is subjected to solvolysis in an acetone/phosphate buffer (45:55) solvent system. This remarkably stereoselective reaction yields alcohol 3 with a cis/trans ratio of 9:91 in 93% isolated yield.[2]

Step 4: Oxidation to trans-2 The diastereomerically enriched trans-alcohol 3 is oxidized to the corresponding sulfone, trans-2. Diastereomerically pure trans-2 is obtained in 87% yield after crystallization.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two alternative synthetic routes.

G cluster_0 Route 2: From Methyl (R)-3-hydroxybutyrate A Methyl (R)-3-hydroxybutyrate B Methyl (R)-3-(p-toluenesulfonyloxy)butyrate A->B Tosylation p-TsCl, Pyridine C Methyl (S)-3-(2-thienylthio)butyrate B->C Thienylthioether Formation 2-Mercaptothiophene, n-BuLi D (S)-3-(2-thienylthio)butyric acid C->D Hydrolysis Acidic Medium E (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one D->E Cyclization Oxalyl Chloride, DMF, SnCl4

Synthetic pathway starting from Methyl (R)-3-hydroxybutyrate.

G cluster_1 Route 3: Stereoselective Solvolysis F Ketosulfide (7) G Alcohol (3) (cis/trans 95:5) F->G Reduction LiAlH4, Toluene 98% Yield H Acetate (5) (cis/trans 52:48) G->H Acylation & Epimerization Ac2O, DMAP, Acid I Alcohol (3) (cis/trans 9:91) H->I Stereoselective Solvolysis Acetone/Phosphate Buffer 93% Yield J trans-Sulfone (trans-2) (Diastereomerically Pure) I->J Oxidation & Crystallization 87% Yield

Stereoselective solvolysis pathway to a key dorzolamide intermediate.

Conclusion

The exploration of alternative precursors and synthetic routes for dorzolamide reveals promising avenues for process improvement. The synthesis starting from methyl (R)-3-hydroxybutyrate offers a streamlined approach to a key intermediate with improved yields through optimization.[1] The stereoselective solvolysis route provides an elegant solution to the challenge of diastereoselectivity, affording a crucial intermediate in high purity and yield.[2] Both alternatives present compelling cases for further investigation and potential implementation in the large-scale manufacturing of dorzolamide, contributing to more efficient and sustainable pharmaceutical production.

References

Assessing the Chiroptical Activity of Polymers from Chiral Thiophene Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of chiroptical materials from conjugated polymers has garnered significant interest due to their potential applications in optoelectronics, sensing, and chiral recognition. Among these, polymers derived from chiral thiophene monomers are particularly noteworthy for their tunable electronic and optical properties. This guide provides a comparative assessment of the chiroptical activity of such polymers, supported by experimental data and detailed methodologies, to aid researchers in this field.

Comparison of Chiroptical Properties

The chiroptical activity of polythiophenes is critically dependent on the chirality of the monomer, the regioregularity of the polymer chain, and the polymer's conformation and aggregation state in solution or thin films. This section compares the key chiroptical parameters of different polythiophenes synthesized from chiral thiophene monomers.

Table 1: Comparison of Chiroptical Data for Chiral Polythiophenes

PolymerMonomerPolymerization MethodRegioregularitySolvent/Stateλmax (nm) (UV-vis)Δελ (M-1cm-1) (CD)gabs (x 10-3)glum (x 10-3)Reference
P(S)-1(S)-3-(2-methylbutyl)thiopheneFeCl3RegiorandomChloroform436---[1]
P(S)-2(S)-3-(2-methylbutyl)thiopheneMcCullough>98% HTChloroform438---[1]
P(S)-2(S)-3-(2-methylbutyl)thiopheneMcCullough>98% HTMethylene Chloride555 (aggregated)-15--[1]
P(S)-3(S)-3-(3,7-dimethyloctyl)thiopheneGRIM>95% HTChloroform450---[2]
Poly-61Chiral sulfoxide monomerFeCl3RegiorandomChloroform-Strong bisignate Cotton effect--[3]
Poly-62Chiral sulfoxide monomerYamamotoRegiorandomChloroform-No Cotton effect--[3]
F8-alt-DPPChiral fluorene derivative--Thin Film (annealed)540--5-1.9[4]
F8-alt-DPP + 8 wt% PEM-OHChiral fluorene derivative--Thin Film (annealed)583---48[4]

Note: "gabs" is the absorption dissymmetry factor, and "glum" is the luminescence dissymmetry factor. A higher absolute value indicates stronger chiroptical activity. HT stands for head-to-tail coupling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of chiroptical polymers.

Synthesis of Regioregular Poly(3-alkylthiophene)s

Two common methods for synthesizing regioregular polythiophenes are the McCullough method and the Grignard Metathesis (GRIM) polymerization.

Protocol 2.1.1: Synthesis of Regioregular Poly(3-((S)-2-methylbutyl)thiophene) via the McCullough Method

  • Monomer Synthesis: Synthesize 2-bromo-3-((S)-2-methylbutyl)thiophene from 3-((S)-2-methylbutyl)thiophene via bromination with N-bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.

  • Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-bromo-3-((S)-2-methylbutyl)thiophene monomer in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of lithium diisopropylamide (LDA) in THF/hexanes dropwise to the monomer solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Transmetalation: Add a solution of anhydrous magnesium bromide diethyl etherate (MgBr2·OEt2) in anhydrous THF to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Polymerization: Add a catalytic amount of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2) to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash it extensively with methanol, acetone, and hexane in a Soxhlet extractor to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum to yield the final regioregular poly(3-((S)-2-methylbutyl)thiophene).

Protocol 2.1.2: Synthesis of Regioregular Poly(3-alkylthiophene)s via Grignard Metathesis (GRIM) Polymerization [2][3][5][6][7]

  • Monomer Preparation: Start with a 2,5-dibromo-3-alkylthiophene monomer.

  • Grignard Metathesis: In a flame-dried, inert atmosphere glovebox or Schlenk line, dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous THF.

  • Add one equivalent of a Grignard reagent (e.g., methylmagnesium chloride or t-butylmagnesium chloride) dropwise to the monomer solution at room temperature. Stir the mixture for 1-2 hours to facilitate the magnesium-halogen exchange.

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl2 to the solution of the in situ generated Grignard species. The polymerization typically proceeds at room temperature or with gentle heating.

  • Work-up: After the desired polymerization time (typically a few hours), quench the reaction with an acidic solution (e.g., 2 M HCl).

  • Precipitate the polymer in methanol, filter, and purify by Soxhlet extraction with methanol, acetone, and a good solvent for the polymer (e.g., chloroform or THF) to isolate the high molecular weight fraction.

  • Dry the purified polymer under vacuum.

Chiroptical Characterization

Protocol 2.2.1: Circular Dichroism (CD) Spectroscopy of Polymer Films

  • Sample Preparation: Prepare thin films of the chiral polythiophene by spin-coating a solution of the polymer (e.g., in chloroform or THF) onto a quartz substrate. The thickness of the film can be controlled by adjusting the solution concentration and spin speed.

  • Annealing (Optional): To enhance structural ordering and potential chiroptical effects, the films can be annealed at a temperature above the polymer's glass transition temperature but below its melting temperature.[4]

  • CD Measurement:

    • Place the quartz substrate with the polymer film in the sample holder of a CD spectrometer.

    • Record the CD spectrum over the desired wavelength range, typically covering the π-π* transition of the polythiophene backbone (e.g., 300-700 nm).

    • The data is typically presented as the difference in absorbance between left and right circularly polarized light (ΔA) or as molar circular dichroism (Δε).

    • To minimize artifacts from linear dichroism and birefringence, rotate the sample in the beam path (e.g., 0°, 45°, 90°) and average the spectra.

Protocol 2.2.2: Circularly Polarized Luminescence (CPL) Spectroscopy [8]

  • Sample Preparation: Prepare either a solution of the polymer in a suitable solvent or a thin film on a quartz substrate as described for CD measurements.

  • CPL Measurement:

    • Place the sample in a CPL spectrometer.

    • Excite the sample with unpolarized or linearly polarized light at a wavelength where the polymer absorbs.

    • Measure the emitted light's left and right circularly polarized components as a function of wavelength.

    • The CPL is reported as the difference in intensity (IL - IR).

    • The luminescence dissymmetry factor (glum) is calculated as glum = 2 * (IL - IR) / (IL + IR).

Visualizing Chirality Transfer and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in assessing the chiroptical activity of these polymers.

ChiralityTransfer cluster_monomer Monomer Level cluster_polymer Polymer Level cluster_supramolecular Supramolecular Level cluster_chiroptical Chiroptical Response Monomer Chiral Thiophene Monomer (e.g., (S)-3-alkylthiophene) Polymerization Controlled Polymerization (e.g., McCullough, GRIM) Monomer->Polymerization Input HelicalPolymer Regioregular Polythiophene with Helical Conformation Polymerization->HelicalPolymer Forms Aggregation Self-Assembly/ Aggregation HelicalPolymer->Aggregation Undergoes CD_CPL Circular Dichroism (CD) Circularly Polarized Luminescence (CPL) HelicalPolymer->CD_CPL Exhibits ChiralAggregate Chiral Supramolecular Aggregates Aggregation->ChiralAggregate Leads to ChiralAggregate->CD_CPL Enhances

Caption: Transfer of chirality from the monomer to the polymer and supramolecular levels.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Monomer Chiral Thiophene Monomer Polymerization Polymerization (McCullough or GRIM) Monomer->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification Polymer Pure Chiral Polythiophene Purification->Polymer SamplePrep Sample Preparation (Solution or Thin Film) Polymer->SamplePrep CD Circular Dichroism (CD) Spectroscopy SamplePrep->CD CPL Circularly Polarized Luminescence (CPL) Spectroscopy SamplePrep->CPL DataAnalysis Data Analysis (g_abs, g_lum) CD->DataAnalysis CPL->DataAnalysis

Caption: Experimental workflow for assessing the chiroptical activity of polymers.

Conclusion

The chiroptical activity of polymers derived from chiral thiophene monomers is a rich and complex field. The choice of polymerization method significantly impacts the regioregularity of the polymer, which in turn governs its ability to adopt a helical conformation and form chiral aggregates. As evidenced by the compiled data, regioregular polythiophenes generally exhibit stronger chiroptical responses compared to their regiorandom counterparts. Furthermore, the supramolecular organization in the solid state, often enhanced by annealing, can dramatically amplify the dissymmetry factors in both absorption and emission. The detailed protocols provided herein offer a starting point for the reproducible synthesis and characterization of these promising materials, paving the way for their application in advanced technologies.

References

A Comparative Guide to Prior Art Processes for Synthesizing Chiral Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. The stereochemistry of a molecule can dramatically influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This guide provides an objective comparison of three primary prior art processes for synthesizing chiral intermediates: Asymmetric Catalysis, Enzymatic Resolution, and Chiral Pool Synthesis. We present quantitative data, detailed experimental protocols for key examples, and visualizations of the process workflows to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Chiral Synthesis Methodologies

ParameterAsymmetric CatalysisEnzymatic ResolutionChiral Pool Synthesis
Principle A chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate.An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation.A readily available, enantiomerically pure natural product is used as a starting material.
Typical Enantiomeric Excess (ee%) 80% to >99%Up to >99% for the unreacted enantiomer and the product.Inherently >99% (depends on the purity of the starting material).
Theoretical Max. Yield 100%50% (for one enantiomer without a racemization step). Can approach 100% with Dynamic Kinetic Resolution.Dependent on the number of steps and efficiency of the synthetic route.
Substrate Scope Broad, but catalyst development can be required for specific substrates.Broad for some enzyme classes (e.g., lipases), but can be limited for others.Limited to the structures that can be derived from available natural products.
Key Advantages High atom economy, potential for high throughput screening of catalysts.High enantioselectivity, mild reaction conditions, environmentally benign.Access to complex chiral structures, predictable stereochemistry.
Key Disadvantages Cost of precious metal catalysts, optimization of ligands and reaction conditions can be time-consuming.Limited to 50% yield in standard kinetic resolution, potential for substrate/product inhibition.Limited availability and diversity of starting materials, may require lengthy synthetic routes.

In-Depth Process Analysis and Experimental Data

This section provides a detailed look at each synthesis method, supported by experimental data from the literature for the synthesis of representative chiral intermediates.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This field is broadly divided into transition-metal catalysis, which employs a chiral ligand coordinated to a metal center, and organocatalysis, which uses small, chiral organic molecules as the catalyst.

Example: Asymmetric Transfer Hydrogenation of Acetophenone to 1-Phenylethanol

A prominent example of asymmetric catalysis is the transfer hydrogenation of a ketone to a chiral alcohol. This reaction is crucial for the synthesis of many pharmaceutical intermediates.

ParameterValueReference
Catalyst RuCl--INVALID-LINK--[1]
Substrate Acetophenone[1]
Product (R)-1-Phenylethanol[1]
Enantiomeric Excess (ee%) 92%[1]
Yield (%) High (quantitative conversion)[1]
Catalyst Loading Not specified[1]
Reaction Time Not specified[1]
Temperature (°C) 33[1]
Solvent 2-propanol[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following is a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst.

Materials:

  • RuCl--INVALID-LINK-- catalyst

  • Acetophenone

  • 2-propanol (isopropanol)

  • Base (e.g., potassium hydroxide or sodium isopropoxide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the ruthenium catalyst in 2-propanol.

  • Add the base to the solution to activate the catalyst.

  • Add acetophenone to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 33°C) and monitor the progress by a suitable analytical technique (e.g., GC or HPLC).[1]

  • Upon completion, quench the reaction and purify the product, (R)-1-phenylethanol, using standard laboratory procedures such as column chromatography.

Logical Workflow for Asymmetric Catalysis

Asymmetric_Catalysis Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Chiral_Catalyst Chiral Catalyst (Transition Metal Complex or Organocatalyst) Chiral_Catalyst->Transition_State Lowers activation energy for one path Enantiomer_R Enantiomer R (Major Product) Transition_State->Enantiomer_R Lower Energy Path Enantiomer_S Enantiomer S (Minor Product) Transition_State->Enantiomer_S Higher Energy Path Separation Purification Enantiomer_R->Separation Enantiomer_S->Separation Final_Product Enantiomerically Enriched Product Separation->Final_Product

Asymmetric Catalysis Workflow
Enzymatic Resolution

Enzymatic resolution relies on the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. One enantiomer is converted to a product, while the other remains unreacted, allowing for their separation. A significant advancement in this area is Dynamic Kinetic Resolution (DKR), where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired product enantiomer.

Example: Dynamic Kinetic Resolution of (±)-1-Phenylethanol

Lipases are commonly used enzymes for the kinetic resolution of alcohols. In this example, a lipase is combined with a racemization catalyst to achieve a high yield of a single enantiomer of the corresponding acetate.

ParameterValueReference
Enzyme Candida antarctica Lipase B (CALB)[2]
Racemization Catalyst Niobium phosphate hydrate (NbOPO4·nH2O)[2]
Substrate (±)-1-Phenylethanol[2]
Product (R)-1-Phenylethyl acetate[2]
Enantiomeric Excess (ee%) 85%[2]
Conversion (%) 92%[2]
Enzyme Loading 10 mg[2]
Catalyst Loading 50 mg[2]
Reaction Time (h) 24[2]
Temperature (°C) 60[2]
Solvent Toluene[2]

Experimental Protocol: Dynamic Kinetic Resolution of 1-Phenylethanol

The following procedure describes the chemoenzymatic dynamic kinetic resolution of racemic 1-phenylethanol.[2]

Materials:

  • (±)-1-Phenylethanol

  • Candida antarctica Lipase B (CALB), immobilized

  • Niobium phosphate hydrate (NbOPO4·nH2O)

  • Vinyl acetate

  • Toluene

  • Cotton

Procedure:

  • In a 15 mL glass tube with a screw cap, place the lipase (10 mg) and the niobium salt (50 mg), separated by a thin layer of cotton.

  • Add a solution of racemic 1-phenylethanol (30 mg, 0.24 mmol) in toluene (6 mL).

  • Add vinyl acetate (86 mg, 1 mmol).

  • Seal the tube and stir the reaction mixture at 700 rpm at 60°C.

  • Monitor the reaction progress by taking aliquots at specified time intervals and analyzing them by chiral GC to determine conversion and enantiomeric excess.[2]

  • Upon completion, the product, (R)-1-phenylethyl acetate, can be isolated and purified using standard techniques.

Dynamic Kinetic Resolution Workflow

DKR_Workflow Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) Enzyme Enzyme (e.g., Lipase) Racemic_Mixture->Enzyme Unreacted_S Unreacted S-Enantiomer Racemic_Mixture->Unreacted_S Product_R Product R Enzyme->Product_R Selective Reaction Racemization Racemization Catalyst Racemization->Racemic_Mixture in situ racemization Unreacted_S->Racemization

Dynamic Kinetic Resolution (DKR) Process
Chiral Pool Synthesis

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds, such as amino acids, sugars, and terpenes, as starting materials.[3] The inherent chirality of these molecules is carried through a synthetic sequence to produce a complex chiral target molecule. This approach avoids the need for a resolution step or the development of a new asymmetric catalyst.

Example: Synthesis of a Chiral Intermediate for Oseltamivir (Tamiflu®) from (-)-Shikimic Acid

(-)-Shikimic acid, a commercially available natural product, is a common starting material for the synthesis of the antiviral drug oseltamivir.

ParameterValueReference
Starting Material (-)-Shikimic acid[4]
Target Intermediate A key epoxide intermediate[4]
Overall Yield (%) 17-22% (for the entire synthesis of oseltamivir)[4]
Enantiomeric Purity >99% (retained from starting material)[4]

Experimental Protocol: Synthesis from a Chiral Pool (Conceptual Outline)

The synthesis of oseltamivir from shikimic acid is a multi-step process. A detailed step-by-step protocol is beyond the scope of this guide, but the general strategy involves:

  • Functional Group Manipulation: The hydroxyl and carboxyl groups of shikimic acid are protected and modified through a series of reactions, including esterification and ketalization.[4]

  • Introduction of Key Functionalities: An azido group (which will become the amino group in the final product) is introduced with stereochemical control.

  • Ring Opening and Rearrangement: The cyclohexene ring is modified, and key stereocenters are set.

  • Final Transformations: Deprotection and final functional group transformations yield the target molecule.

Chiral Pool Synthesis Workflow

Chiral_Pool_Synthesis Chiral_Pool Chiral Pool (e.g., (-)-Shikimic Acid) Step1 Step 1 (e.g., Protection) Chiral_Pool->Step1 Intermediate1 Chiral Intermediate 1 Step1->Intermediate1 Step2 Step 2 (e.g., Functionalization) Intermediate2 Chiral Intermediate 2 Step2->Intermediate2 StepN Step n (e.g., Deprotection) Final_Product Final Chiral Product (e.g., Oseltamivir) StepN->Final_Product Intermediate1->Step2 Intermediate2->StepN

Chiral Pool Synthesis Strategy

Conclusion

The choice of a synthetic strategy for a chiral intermediate depends on a multitude of factors, including the target molecule's structure, the desired scale of production, cost considerations, and the availability of starting materials and catalysts.

  • Asymmetric catalysis offers a powerful and often highly efficient route to a wide range of chiral molecules, with the potential for high atom economy.

  • Enzymatic resolution , particularly when coupled with dynamic kinetic resolution, provides an environmentally friendly and highly enantioselective method, especially for the synthesis of chiral alcohols and amines.

  • Chiral pool synthesis is an excellent strategy when a suitable and inexpensive natural product is available, offering a direct route to complex chiral molecules with established stereochemistry.

By carefully considering the advantages and disadvantages of each approach, as outlined in this guide, researchers can make informed decisions to develop efficient, cost-effective, and sustainable syntheses of crucial chiral intermediates.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of 3-(Thiophen-2-ylthio)butanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for structurally similar compounds and general laboratory best practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (ensure no degradation with short-term contact).To prevent skin contact and potential irritation.[1]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.[1]
Skin and Body Laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

G Figure 1. Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Set up in a chemical fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials prep_setup->prep_materials handling_weigh Weigh the compound prep_materials->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_reaction Perform the reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

Protocol:

  • Preparation :

    • Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

    • Don all required PPE as specified in Table 1.

    • Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Carefully weigh the required amount of this compound. Avoid creating dust.[1]

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Conduct all experimental procedures within the fume hood.

  • Cleanup :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed container for chemical waste.Collect any unused solid compound and contaminated consumables (e.g., weigh boats, gloves).
Liquid Waste Labeled, sealed container for halogenated or non-halogenated solvent waste, as appropriate.Segregate waste based on solvent compatibility. Do not pour down the drain.[1]
Contaminated Sharps Puncture-resistant sharps container.Dispose of any needles or other sharps that have come into contact with the chemical.

Disposal Workflow Diagram

G Figure 2. Waste Disposal Workflow start End of Experiment segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Step-by-step process for the safe disposal of chemical waste.

First Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.